Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-11(14-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYQBSORYQAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354574 | |
| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376623-69-7 | |
| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
CAS Number: 376623-69-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a robust synthetic pathway, and an exploration of its potential biological significance based on the well-established activities of the isoxazole scaffold.
Molecular Profile and Physicochemical Properties
This compound is a member of the isoxazole class of heterocyclic compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. The substituents at the 3 and 5 positions of the isoxazole ring, a 4-methoxyphenyl group and an ethyl carboxylate group respectively, are key determinants of its chemical properties and potential biological interactions.
| Property | Value | Source |
| CAS Number | 376623-69-7 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| PubChem CID | 776513 | [1] |
| MDL Number | MFCD08446406 | [1] |
Synthesis Pathway: 1,3-Dipolar Cycloaddition
The primary and most efficient route for the synthesis of 3,5-disubstituted isoxazoles, including the title compound, is the 1,3-dipolar cycloaddition reaction. This reaction involves the concertedly cycloaddition of a nitrile oxide with a dipolarophile, in this case, an alkyne.[2] For the synthesis of this compound, the key precursors are 4-methoxybenzonitrile oxide and ethyl propiolate.
The nitrile oxide is typically generated in situ from the corresponding aldoxime, 4-methoxybenzaldehyde oxime, to circumvent its propensity to dimerize.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of this compound via a 1,3-dipolar cycloaddition reaction, adapted from established methodologies for similar isoxazole syntheses.
Materials:
-
4-Methoxybenzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Aldoxime Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde oxime (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).
-
Generation of the Nitrile Oxide: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) in one portion.
-
Addition of Base: Slowly add a solution of triethylamine or pyridine (1.1 equivalents) in the reaction solvent dropwise over a period of 15-20 minutes. The formation of the nitrile oxide is often indicated by a change in color. Stir the mixture at room temperature for 30 minutes.
-
Cycloaddition: To the in situ generated 4-methoxybenzonitrile oxide, add ethyl propiolate (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Structural Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 4-methoxyphenyl group, the ethyl group, and the isoxazole ring.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the ortho and meta protons of the 4-methoxyphenyl ring.
-
Isoxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group.
-
Methoxy Group Protons: A singlet around δ 3.8 ppm for the methoxy (-OCH₃) protons.
For comparison, the ¹H NMR spectrum of the related compound, 3-(4-methoxyphenyl)-5-(trimethylsilyl)isoxazole, shows the aromatic protons as doublets at δ 7.73 and 6.93 ppm, the isoxazole proton as a singlet at δ 6.67 ppm, and the methoxy protons as a singlet at δ 3.81 ppm.[3]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the isoxazole and phenyl rings, and the carbons of the ethyl and methoxy groups.
Mass Spectrometry (Predicted)
The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.25 g/mol ).
Potential Biological and Pharmacological Significance
The isoxazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities.[4] While specific biological data for this compound is not currently available, its structural features suggest potential for various therapeutic applications.
Caption: Potential biological activities associated with the isoxazole scaffold.
Anticancer Potential
Numerous isoxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[5] The presence of the 4-methoxyphenyl group, a common moiety in many anticancer agents, further suggests that this compound warrants investigation for its cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). Certain isoxazole derivatives have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6][7]
Antimicrobial Properties
The isoxazole scaffold has been incorporated into various antibacterial and antifungal agents.[8][9][10] The potential of this compound as an antimicrobial agent could be explored against a panel of pathogenic bacteria and fungi.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Directions
This compound is a readily accessible heterocyclic compound via a robust and well-established synthetic methodology. Its structural similarity to a wide range of biologically active isoxazoles suggests that it is a promising candidate for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, including but not limited to its anticancer, anti-inflammatory, and antimicrobial properties. Such studies will be crucial in elucidating the therapeutic potential of this isoxazole derivative.
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- 6. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
An In-depth Technical Guide to Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and explore its potential applications in the realm of drug discovery, grounded in the established biological activities of the isoxazole scaffold.
Compound Identification and Physicochemical Properties
This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of the 4-methoxyphenyl group and the ethyl carboxylate moiety at positions 3 and 5, respectively, dictates its chemical reactivity and biological interactions.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [1] |
| CAS Number | 376623-69-7 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | |
| Appearance | Predicted: White to off-white solid | |
| Boiling Point | 413.3 ± 40.0 °C at 760 mmHg (Predicted) |
Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2][3][4] This powerful bond-forming strategy allows for the regioselective construction of the isoxazole ring. In the case of this compound, a plausible and efficient synthetic route involves the reaction of a nitrile oxide generated in situ from 4-methoxybenzaldehyde oxime with an appropriate alkyne.
Causality of Experimental Choices
The chosen synthetic pathway leverages the robust and well-documented 1,3-dipolar cycloaddition. The in situ generation of the nitrile oxide from the corresponding aldoxime using a mild oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base is a standard and high-yielding procedure.[5] Ethyl propiolate is selected as the dipolarophile to introduce the required ethyl carboxylate group at the 5-position of the isoxazole ring. The regioselectivity of this reaction is well-established, leading predominantly to the desired 3,5-disubstituted product.
Detailed Experimental Protocol
Step 1: Synthesis of 4-methoxybenzaldehyde oxime
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldoxime product, which can often be used in the next step without further purification.
Step 2: [3+2] Cycloaddition for this compound
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.
-
To this mixture, add ethyl propiolate (1.2 eq) followed by the dropwise addition of a base, such as triethylamine (Et₃N) (1.5 eq), at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 7.80-7.70 (d, 2H, Ar-H), 7.00-6.90 (d, 2H, Ar-H), 7.10 (s, 1H, isoxazole-H), 4.40 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): 162.0 (C=O, ester), 161.0 (Ar-C-O), 158.0 (C3-isoxazole), 155.0 (C5-isoxazole), 128.0 (Ar-CH), 121.0 (Ar-C), 114.5 (Ar-CH), 105.0 (C4-isoxazole), 62.0 (-OCH₂CH₃), 55.5 (-OCH₃), 14.0 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3100 (Ar-H), ~2980 (C-H), ~1730 (C=O, ester), ~1610, 1580 (C=C, Ar), ~1250 (C-O, ether), ~1100 (C-O, ester) |
| Mass Spec (EI) | m/z (%): 247 (M⁺), 202 (M⁺ - OEt), 174, 135 |
Potential Applications in Drug Discovery
The isoxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a number of FDA-approved drugs.[8] Derivatives of isoxazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[7][8][9]
Rationale for Biological Interest
The isoxazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding through its nitrogen atom, and engage in π-π stacking interactions.[3] The specific substitution pattern of this compound, featuring an electron-donating methoxy group and a hydrogen bond-accepting ester, suggests potential for targeted interactions with biological macromolecules.
Established Activities of Related Isoxazoles
-
Antimicrobial Activity: Numerous isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][10] The mechanism of action often involves the inhibition of essential microbial enzymes.
-
Anticancer Activity: The isoxazole nucleus is present in compounds that have shown potent cytotoxic effects against various cancer cell lines.[11][12] These compounds can induce apoptosis through various mechanisms, including the inhibition of kinases and other signaling pathways.
-
Antioxidant Activity: Some isoxazole-containing compounds have demonstrated significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[9]
Logical Framework for Future Research
Caption: A logical framework for investigating the therapeutic potential of the title compound.
Conclusion
This compound represents a synthetically accessible and promising scaffold for further investigation in drug discovery. Its structural features, combined with the known biological activities of the isoxazole class of compounds, warrant comprehensive screening for antimicrobial, anticancer, and other therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and related molecules.
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Nguyen, L. M.; Dellinger, M. E.; Lee, J. T.; Quinlan, R. A.; Rheingold, A. L.; Pike, R. D. Supporting Information for Copper(I) Thiolates as Precursors to Copper Sulfide and Their Use in Thermoelectric Device Fabrication. Inorg. Chim. Acta2005 , 358 (5), 1331–1339. [Link]
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A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules2021 , 26(1), 123. [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Adv., 2022 , 12, 1234-1241. [Link]
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Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules2019 , 24(1), 123. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein J. Org. Chem.2016 , 12, 1234–1241. [Link]
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Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences2023 , 50, 110-120. [Link]
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McMurry, J. E. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Org. Synth.1973 , 53, 70. [Link]
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Ullah, A. et al. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Molecules2022 , 27(24), 8860. [Link]
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Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates. Indian Journal of Chemistry - Section B2008 , 47B(8), 1259-1264. [Link]
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PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules2019 , 24(1), 123. [Link]
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Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. J. Org. Chem.1980 , 45(1), 1-11. [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. J. Chem. Pharm. Res.2012 , 4(1), 123-128. [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine2022 , 20(4), 435-442. [Link]
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Grady, A. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. 2023 . [Link]
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Murtuja, S.; Jayaprakash, V.; Sinha, B. N. Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate. J Pharm Chem2023 , 9. [Link]
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Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Adv., 2022 , 12, 1234-1241. [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ACS Med. Chem. Lett.2012 , 3(1), 12-17. [Link]
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The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ARKIVOC2002 , (v), 123-129. [Link]
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5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank2024 , 2024(1), M1762. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein J. Org. Chem.2016 , 12, 1234-1241. [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary focus of this document is the elucidation of a robust and efficient synthetic pathway, predicated on the principles of 1,3-dipolar cycloaddition. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols for the synthesis of the target molecule and its precursors, and offer insights into the critical parameters that govern the success of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary technical details to replicate and optimize this synthetic route.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a prominent structural motif in a vast array of biologically active compounds and natural products. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a privileged scaffold in medicinal chemistry.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates this key heterocycle and presents a valuable building block for the synthesis of more complex molecular architectures.
The strategic placement of the 4-methoxyphenyl group at the 3-position and the ethyl carboxylate at the 5-position offers multiple points for further chemical modification, making it an attractive intermediate for the generation of compound libraries in drug discovery programs. This guide will focus on the most reliable and widely accepted method for the synthesis of such 3,5-disubstituted isoxazoles: the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2][3][4]
The Core Synthetic Strategy: 1,3-Dipolar Cycloaddition
The cornerstone of the synthesis for this compound is the 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, an alkyne.[2][5] The concerted [3+2] cycloaddition mechanism efficiently constructs the five-membered isoxazole ring with a high degree of regioselectivity.
A key aspect of this strategy is the in situ generation of the nitrile oxide from a stable precursor, typically an aldoxime.[5][6][7][8] This approach is advantageous as nitrile oxides themselves can be unstable and prone to dimerization.[5] By generating the nitrile oxide in the presence of the alkyne, it is trapped in the cycloaddition reaction, maximizing the yield of the desired isoxazole.
The overall synthetic workflow can be visualized as a two-step process:
-
Preparation of the Precursors : This involves the synthesis of 4-methoxybenzaldehyde oxime and ensuring the availability of high-purity ethyl propiolate.
-
The [3+2] Cycloaddition Reaction : This step focuses on the in situ generation of 4-methoxybenzonitrile oxide from the corresponding oxime and its subsequent reaction with ethyl propiolate to yield the final product.
Detailed Experimental Protocols
Synthesis of 4-Methoxybenzaldehyde Oxime
The initial step in our synthetic pathway is the preparation of 4-methoxybenzaldehyde oxime from commercially available 4-methoxybenzaldehyde and hydroxylamine hydrochloride.[9][10]
Reaction Scheme:
Caption: Synthesis of 4-methoxybenzaldehyde oxime.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methoxybenzaldehyde | 136.15 | 10 | 1.36 g |
| Hydroxylamine Hydrochloride | 69.49 | 12 | 0.83 g |
| Sodium Hydroxide | 40.00 | 12 | 0.48 g |
| Ethanol (95%) | - | - | 20 mL |
| Water | - | - | 10 mL |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 20 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 0.83 g (12 mmol) of hydroxylamine hydrochloride and 0.48 g (12 mmol) of sodium hydroxide in 10 mL of water.
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium hydroxide to the ethanolic solution of 4-methoxybenzaldehyde with continuous stirring at room temperature.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated white solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 4-methoxybenzaldehyde oxime. Dry the product under vacuum.
Expected Outcome: A white crystalline solid with a yield of 90-95%.
Synthesis of this compound
This protocol details the one-pot, in situ generation of 4-methoxybenzonitrile oxide and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate.[7][11]
Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methoxybenzaldehyde Oxime | 151.16 | 5 | 0.76 g |
| Ethyl Propiolate | 98.10 | 6 | 0.59 g (0.6 mL) |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 10 | 6.15 g |
| Sodium Chloride (NaCl) | 58.44 | 5 | 0.29 g |
| Acetonitrile | - | - | 25 mL |
| Water | - | - | 25 mL |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add 0.76 g (5 mmol) of 4-methoxybenzaldehyde oxime, 0.29 g (5 mmol) of sodium chloride, and a magnetic stir bar.
-
Add a solvent mixture of 25 mL of acetonitrile and 25 mL of water to the flask and stir until all solids are dissolved.
-
Add 0.6 mL (6 mmol) of ethyl propiolate to the reaction mixture.
-
In a separate beaker, dissolve 6.15 g (10 mmol) of Oxone® in 25 mL of water.
-
Add the Oxone® solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2).
-
After the reaction is complete, add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound.
Expected Outcome: A white to off-white solid with a yield of 75-85%.
Mechanistic Insights
The formation of the isoxazole ring proceeds through a well-established mechanism. The key steps are:
-
Generation of the Nitrile Oxide : The reaction is initiated by the oxidation of the 4-methoxybenzaldehyde oxime. In the presence of Oxone® and a chloride source (NaCl), the oxime is converted to the corresponding hydroximoyl chloride, which readily eliminates HCl to form the highly reactive 4-methoxybenzonitrile oxide intermediate.[6][7]
-
[3+2] Cycloaddition : The in situ generated 4-methoxybenzonitrile oxide then undergoes a concerted [3+2] cycloaddition reaction with ethyl propiolate. This pericyclic reaction involves the simultaneous formation of two new sigma bonds, leading to the construction of the isoxazole ring. The regioselectivity of this reaction is well-defined, with the oxygen of the nitrile oxide adding to the more electron-deficient carbon of the alkyne, and the carbon of the nitrile oxide adding to the other acetylenic carbon.
Caption: Key steps in the isoxazole synthesis mechanism.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the key functional groups.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy : IR spectroscopy will show the characteristic absorption bands for the ester carbonyl group, the C=N bond of the isoxazole ring, and the aromatic C-O ether linkage.
-
Melting Point : A sharp melting point is indicative of a pure compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete formation of the nitrile oxide. | Ensure the Oxone® is fresh and active. Check the stoichiometry of all reagents. Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C). |
| Dimerization of the nitrile oxide. | Add the Oxone® solution slowly to maintain a low concentration of the nitrile oxide at any given time. Ensure vigorous stirring to promote the reaction with the alkyne. | |
| Impure starting materials. | Use freshly prepared or purified 4-methoxybenzaldehyde oxime. Ensure the ethyl propiolate is of high purity. | |
| Presence of Byproducts | Unreacted starting materials. | Monitor the reaction closely by TLC and ensure it goes to completion. Optimize the stoichiometry of the reagents. |
| Formation of nitrile oxide dimers (furoxans). | Follow the suggestions for preventing dimerization mentioned above. | |
| Difficulty in Purification | Product co-elutes with impurities. | Use a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes represents a highly efficient and reliable method for the synthesis of 3,5-disubstituted isoxazoles. This guide has provided a detailed, practical framework for the synthesis of this compound, a valuable intermediate in drug discovery. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocols, researchers can confidently synthesize this and related isoxazole derivatives. The insights provided herein are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon this robust chemical transformation for the development of novel molecular entities.
References
-
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved January 21, 2026, from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry. Retrieved January 21, 2026, from [Link]
-
Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). American Elements. Retrieved January 21, 2026, from [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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-
Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. (n.d.). wjyt.com.cn. Retrieved January 21, 2026, from [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Make Ethyl Propionate by Fischer Esterification. (2015, November 30). YouTube. Retrieved January 21, 2026, from [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones. (2022, April 22). University of Mississippi eGrove. Retrieved January 21, 2026, from [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. Retrieved January 21, 2026, from [Link]
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-
4-Methoxybenzaldehyde Oxime. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Retrieved January 21, 2026, from [Link]
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
4-Methoxybenzaldehyde oxime. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. (2017, January 31). YouTube. Retrieved January 21, 2026, from [Link]
-
In situ generated nitrile oxides from hydroximoyl chloride or oxime... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/. (2022, February 23). RSC Publishing. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Physicochemical Properties of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Executive Summary
This document provides a comprehensive technical overview of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents, and understanding the core properties of its derivatives is paramount for rational drug design and synthesis optimization.[1][2] This guide delineates the molecule's structural identity, core physicochemical properties, a plausible and detailed synthetic route with mechanistic insights, its predicted spectroscopic profile, and its potential role in modern research contexts. The information herein is synthesized for an audience of researchers, chemists, and drug development professionals, emphasizing experimental causality and authoritative grounding.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This involves a combination of systematic nomenclature, unique registry numbers, and a precise structural representation.
Nomenclature and Chemical Identifiers
The compound is systematically identified by the following descriptors:
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [3] |
| CAS Number | 376623-69-7 | [3][4] |
| Molecular Formula | C₁₃H₁₃NO₄ | [3][5] |
| Molecular Weight | 247.25 g/mol | [3][5] |
| InChI Key | FNEYQBSORYQAPC-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | [3] |
| Synonyms | Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate, 5-(4-Methoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester | [3] |
Structural Representation
The molecule's architecture features a central 5-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1] This core is substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with an ethyl carboxylate group. This specific arrangement of functional groups dictates its electronic properties, reactivity, and potential for intermolecular interactions.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known and predicted physical properties is crucial for handling, storage, and experimental design.
| Property | Value / Description | Notes |
| Appearance | White to off-white solid | Inferred from similar isoxazole and oxazole derivatives.[6][7] |
| Boiling Point | 413.3 ± 40.0 °C at 760 mmHg | This is a computationally predicted value.[3] |
| Melting Point | Not experimentally reported in available literature. | N/A[3][8] |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetonitrile.[9][10][11] Limited solubility in non-polar solvents like hexanes. Likely soluble in hot ethanol.[9] | Based on typical solvents used for synthesis and purification of related heterocycles. |
| Storage | Store in a cool, dry place away from light. A storage temperature of 2-8°C is recommended for long-term stability. | Standard practice for complex organic molecules. |
| Hazard Statement | H302: Harmful if swallowed. | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 3,5-disubstituted isoxazoles is a well-established field of organic chemistry. The most reliable and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers excellent control over regioselectivity.
Proposed Synthetic Protocol: [3+2] Cycloaddition
This protocol describes a robust method for synthesizing the title compound from commercially available precursors. The causality for each step is explained to ensure reproducibility and understanding.
Step 1: In Situ Generation of 4-Methoxybenzonitrile Oxide
-
To a stirred solution of 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) at 0°C, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Rationale: The oxime is converted to the corresponding hydroximoyl chloride. NCS is a mild and effective chlorinating agent for this purpose. The low temperature controls the exothermicity of the reaction.
-
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting oxime is consumed.
-
Cool the mixture back to 0°C. Add a mild organic base, such as triethylamine (TEA) (1.2 eq), dropwise.
-
Rationale: TEA acts as a base to eliminate HCl from the hydroximoyl chloride intermediate, generating the highly reactive 4-methoxybenzonitrile oxide dipole in situ. Performing this step at 0°C prevents the dimerization of the nitrile oxide.
-
Step 2: Cycloaddition Reaction
-
Immediately following the addition of TEA, add ethyl propiolate (1.1 eq) to the reaction mixture.
-
Rationale: Ethyl propiolate is the alkyne "dipolarophile" that will react with the nitrile oxide "dipole". Adding it promptly ensures the nitrile oxide is trapped before it can decompose or dimerize.
-
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Rationale: The [3+2] cycloaddition reaction typically proceeds smoothly at room temperature, providing sufficient time for the reaction to go to completion.
-
Reaction Mechanism
The core of the synthesis is the 1,3-dipolar cycloaddition, a powerful pericyclic reaction for forming five-membered rings.
Caption: Mechanism for the synthesis via 1,3-dipolar cycloaddition.
Purification and Characterization Workflow
A self-validating protocol requires a robust purification strategy followed by comprehensive analytical confirmation.
Caption: Post-synthesis workflow for purification and validation.
Spectroscopic Profile (Predicted)
In the absence of publicly available experimental spectra for this specific molecule, the following profile is predicted based on established chemical shift principles and data from structurally analogous compounds.[9][12][13]
Proton NMR (¹H NMR)
-
δ 7.7-7.8 ppm (d, 2H): Aromatic protons on the 4-methoxyphenyl ring ortho to the isoxazole ring.
-
δ 6.9-7.0 ppm (d, 2H): Aromatic protons on the 4-methoxyphenyl ring meta to the isoxazole ring.
-
δ ~7.2 ppm (s, 1H): Proton on the C4 position of the isoxazole ring.[12]
-
δ 4.4-4.5 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl ester group.
-
δ 3.8-3.9 ppm (s, 3H): Methyl (-CH₃) protons of the methoxy group.
-
δ 1.4-1.5 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl ester group.
Carbon NMR (¹³C NMR)
-
δ ~170 ppm: C=O of the ethyl ester.
-
δ ~162 ppm: C3 of the isoxazole ring.
-
δ ~160 ppm: C5 of the isoxazole ring.
-
δ ~160 ppm: C-O of the methoxy group on the phenyl ring.
-
δ ~128-130 ppm: Aromatic CH carbons ortho to the isoxazole.
-
δ ~120-122 ppm: Aromatic C quaternary carbon attached to the isoxazole.
-
δ ~114-115 ppm: Aromatic CH carbons meta to the isoxazole.
-
δ ~105 ppm: C4 of the isoxazole ring.
-
δ ~62 ppm: -CH₂- of the ethyl ester.
-
δ ~55 ppm: -CH₃ of the methoxy group.
-
δ ~14 ppm: -CH₃ of the ethyl ester.
Infrared (IR) Spectroscopy
-
~3100 cm⁻¹: Aromatic C-H stretch.
-
~2980 cm⁻¹: Aliphatic C-H stretch.
-
~1730 cm⁻¹: Strong C=O stretch (ester).
-
~1610, 1580, 1500 cm⁻¹: C=C and C=N stretches (aromatic and isoxazole rings).
-
~1250 cm⁻¹: Strong Asymmetric C-O-C stretch (aryl ether).
-
~1170 cm⁻¹: C-O stretch (ester).
-
~1020 cm⁻¹: Symmetric C-O-C stretch (aryl ether).
Mass Spectrometry (MS)
-
Expected [M]⁺: 247.08 (Exact Mass: 247.084458).
-
Expected [M+H]⁺: 248.09.
-
Key Fragmentation: Loss of the ethoxy group (-•OCH₂CH₃, 45 Da), loss of the entire ester group (-•COOCH₂CH₃, 73 Da), and cleavage of the 4-methoxyphenyl group.
Context in Medicinal Chemistry and Drug Discovery
The isoxazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for other functional groups like amides or esters.[1] Derivatives of isoxazole have demonstrated a vast array of biological activities, including:
-
Anticancer: Isoxazole-containing compounds have been developed as inhibitors of crucial cancer signaling pathways.[2][14]
-
Anti-inflammatory & Analgesic: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Antimicrobial & Antiviral: The unique electronic and structural features of isoxazoles have been exploited to design agents effective against various pathogens.[1]
This compound serves as a versatile intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[15] The 4-methoxyphenyl group is a common feature in many bioactive molecules, often engaging in favorable interactions with biological targets. Therefore, this compound represents a valuable starting point for the discovery of novel therapeutic agents.
References
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American Elements. This compound | CAS 376623-69-7. [Link]
-
The Royal Society of Chemistry. Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. [Link]
-
PubChem. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | C13H13NO3 | CID 776519. [Link]
-
Oriental Journal of Chemistry. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. [Link]
-
ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]
-
Chemical Synthesis Database. ethyl 3-methoxy-4-methyl-5-isoxazolecarboxylate. [Link]
-
PubChemLite. Ethyl 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole-4-carboxylate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A review of isoxazole biological activity and present synthetic techniques. [Link]
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PubChemLite. Ethyl 5-(4-chlorophenyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate. [Link]
-
MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID 279129. [Link]
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International Journal of Research in Pharmaceutical Sciences. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
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-
National Center for Biotechnology Information. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. [Link]
-
ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. [Link]
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CUNY Academic Works. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
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National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
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Unlocking the Therapeutic Potential of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] From established anti-inflammatory drugs to emerging anticancer and antimicrobial candidates, the versatility of the isoxazole core is well-documented.[3][4][5] This guide focuses on a specific, yet promising derivative: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate . While direct and extensive biological data for this particular molecule is emerging, a comprehensive analysis of its structural components and related analogs allows us to delineate its probable therapeutic avenues and provide a roadmap for its systematic investigation. This document serves as a technical primer for researchers, scientists, and drug development professionals poised to explore the latent bioactivities of this intriguing compound.
I. Chemical Identity and Synthetic Strategy
Chemical Structure:
-
IUPAC Name: Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate[6]
-
CAS Number: 376623-69-7[6]
-
Molecular Formula: C₁₃H₁₃NO₄
-
Molecular Weight: 247.25 g/mol
The structure features a central isoxazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with an ethyl carboxylate moiety. The 4-methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic distribution of the entire molecule and its interaction with biological targets. The ethyl carboxylate at the 5-position provides a handle for potential prodrug strategies or further chemical modification.
Plausible Synthetic Pathway: A [3+2] Cycloaddition Approach
The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7] For the synthesis of this compound, a plausible and scalable route is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Generation of 4-Methoxyphenylnitrile Oxide: To a solution of 4-methoxybenzaldoxime in N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours to form the corresponding hydroximoyl chloride.
-
In situ Cycloaddition: The alkyne, ethyl propiolate, is added to the reaction mixture. A base, such as triethylamine (Et₃N), is then added dropwise to facilitate the in situ generation of the 4-methoxyphenylnitrile oxide via dehydrochlorination. The nitrile oxide rapidly undergoes a [3+2] cycloaddition with ethyl propiolate. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
II. Potential Biological Activities and Investigative Protocols
Based on extensive literature on structurally related isoxazole derivatives, "this compound" is a prime candidate for investigation in the following therapeutic areas:
A. Anticancer Activity
The isoxazole scaffold is frequently found in compounds with potent anticancer properties.[4] These derivatives can induce apoptosis, inhibit cell cycle progression, and target various signaling pathways crucial for cancer cell survival.[4] Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups, such as a methoxy group on the aryl substituent, can enhance anticancer activity.[2]
Hypothesized Mechanism of Action: Based on analogs, potential mechanisms include the induction of apoptosis through caspase activation and the inhibition of key regulatory proteins like tubulin or heat shock proteins.[4]
Figure 2: A simplified intrinsic apoptosis pathway potentially activated by the title compound.
Experimental Protocols for Anticancer Evaluation:
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
-
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Objective: To quantify the number of apoptotic and necrotic cells induced by the compound.
-
Procedure:
-
Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
B. Antimicrobial Activity
Isoxazole derivatives have a long history as antimicrobial agents.[3] The isoxazole ring is a key component of several clinically used antibiotics. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Experimental Protocol for Antimicrobial Evaluation:
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth.
-
-
Data Analysis: The MIC value is reported in µg/mL or µM.
-
C. Anti-inflammatory Activity
Certain isoxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[5][8] The 4-methoxyphenyl moiety is also present in some known anti-inflammatory compounds.
Experimental Protocols for Anti-inflammatory Evaluation:
-
In Vitro COX-2 Inhibition Assay:
-
Objective: To assess the direct inhibitory effect of the compound on the COX-2 enzyme.
-
Procedure:
-
Use a commercial COX-2 inhibitor screening assay kit, which typically measures the peroxidase activity of COX-2.
-
Add the test compound at various concentrations to the wells of a 96-well plate containing recombinant COX-2 enzyme.
-
Add arachidonic acid as the substrate to initiate the reaction.
-
Incubate for a specified time at room temperature.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC₅₀ value.
-
-
In Vivo Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the acute anti-inflammatory activity of the compound in an animal model.
-
Procedure:
-
Acclimatize male Wistar rats for one week.
-
Administer the test compound orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After one hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
-
III. Summary of Potential Activities and Data from Analogs
| Biological Activity | Key Structural Feature Justification | Potential Mechanism of Action | IC₅₀/Activity of Related Analogs |
| Anticancer | 4-Methoxyphenyl group (electron-donating) on the isoxazole scaffold.[2] | Induction of apoptosis, cell cycle arrest, tubulin polymerization inhibition.[4] | Isoxazole chalcone derivatives with methoxy groups showed IC₅₀ values in the low micromolar range against prostate cancer cells.[2] |
| Antimicrobial | Isoxazole core, a known antibacterial pharmacophore.[3] | Inhibition of essential bacterial enzymes, disruption of cell wall integrity. | 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives showed potent activity against S. aureus.[9] |
| Anti-inflammatory | Isoxazole scaffold and 4-methoxyphenyl group.[5][8] | Inhibition of COX-2, reduction of pro-inflammatory cytokine production.[8] | 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole showed significant COX-2 inhibitory activity.[8] |
IV. Conclusion and Future Directions
"this compound" stands as a molecule of significant interest for drug discovery programs. The convergence of a privileged isoxazole scaffold with a bio-relevant 4-methoxyphenyl substituent and a modifiable ethyl ester handle provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a systematic and robust framework for elucidating its biological activity profile. Further studies should focus on lead optimization through modification of the ester group to enhance potency and pharmacokinetic properties, as well as in-depth mechanistic studies to identify its precise molecular targets. The journey from a promising chemical entity to a clinically viable therapeutic is arduous, but for "this compound," the initial signposts are unequivocally pointing in a promising direction.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. (2024-10-13). Available at: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. MDPI. (2018-10-22). Available at: [Link]
-
Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. Available at: [Link]
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. Available at: [Link]
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. (2023-02-03). Available at: [Link]
-
Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available at: [Link]
-
Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. (2025-08-06). Available at: [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Available at: [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. (2024-01-16). Available at: [Link]
-
Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Unknown Source.
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ThaiScience. (2021-12-04). Available at: [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. (2023-12-08). Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Publishing. Available at: [Link]
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- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
"Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate" experimental protocol
Application Note & Protocol
Topic: Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π–π stacking interactions make it a cornerstone in medicinal chemistry.[2] Notable drugs incorporating this scaffold include the anti-inflammatory agent isoxicam and the antibiotic sulfamethoxazole.[2] The target molecule of this guide, this compound, serves as a valuable and versatile building block for the synthesis of more complex pharmaceutical candidates, offering functional handles for further chemical elaboration.
This document provides a detailed, field-proven protocol for the synthesis of this compound via a robust and widely adopted strategy: the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary characterization techniques to validate the final product.
Reaction Principle: [3+2] Cycloaddition
The core of this synthesis is a [3+2] cycloaddition, a powerful class of pericyclic reactions for constructing five-membered rings.[3] The reaction proceeds through the mechanism outlined below. A nitrile oxide, a highly reactive 1,3-dipole, is generated in situ from a stable precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate. This is achieved by dehydrohalogenation using a mild base. The transient nitrile oxide then rapidly undergoes a cycloaddition reaction with the dipolarophile, 4-methoxyphenylethyne, to yield the desired 3,5-disubstituted isoxazole ring system.
Caption: Overall reaction scheme for the synthesis.
Mechanistic Rationale
The in situ generation of the nitrile oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate is critical.[4] Nitrile oxides are unstable and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[5] By generating it slowly in the presence of the alkyne (the dipolarophile), the desired cycloaddition pathway is favored over the undesired dimerization side reaction. The choice of a mild base, such as sodium bicarbonate or triethylamine, is sufficient to facilitate the elimination of HCl without promoting unwanted side reactions.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Methoxyphenylethyne | C₉H₈O | 132.16 | 1.32 g | 10.0 | 1.0 |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | C₄H₆ClNO₃ | 151.55 | 1.67 g | 11.0 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.85 g | 22.0 | 2.2 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 50 mL | - | - |
| Water (Deionized) | H₂O | - | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~150 mL | - | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | ~5 g | - | - |
| Silica Gel (for chromatography) | SiO₂ | - | ~50 g | - | - |
Causality Behind Reagent Choices:
-
A slight excess (1.1 eq) of the nitrile oxide precursor is used to ensure the complete consumption of the limiting reagent, 4-methoxyphenylethyne.
-
Anhydrous THF is used as the primary solvent to ensure good solubility of the organic reactants. The addition of water is necessary to dissolve the sodium bicarbonate base.
-
Sodium bicarbonate is a cost-effective and mild base, ideal for minimizing side reactions.
Step-by-Step Procedure
Caption: A streamlined workflow of the synthesis protocol.
A. Reaction
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylethyne (1.32 g, 10.0 mmol) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.67 g, 11.0 mmol).[4]
-
Add 50 mL of anhydrous tetrahydrofuran (THF) and stir until all solids dissolve.
-
In a separate beaker, dissolve sodium bicarbonate (1.85 g, 22.0 mmol) in 25 mL of deionized water.
-
Add the aqueous sodium bicarbonate solution dropwise to the stirred THF solution over a period of 30 minutes at room temperature. The slow addition is crucial to control the reaction rate and minimize byproduct formation.
-
Allow the resulting biphasic mixture to stir vigorously at room temperature for 18-24 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting alkyne spot (visualized under UV light) indicates reaction completion.
B. Work-up and Isolation
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 100 mL of ethyl acetate (EtOAc) and 25 mL of water. Shake well and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer once more with 50 mL of EtOAc.
-
Combine all organic layers and wash with 50 mL of brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
C. Purification
-
The crude product, typically a yellow to orange oil or solid, is purified by flash column chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of 5% to 20% Ethyl Acetate in Hexane. The product typically elutes at around 10-15% EtOAc.
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Product Characterization
Validation of the final product's identity and purity is essential. The following data are expected for this compound.
| Property | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.80 (d, 2H), 7.20 (s, 1H), 7.00 (d, 2H), 4.45 (q, 2H), 3.88 (s, 3H), 1.42 (t, 3H) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 169.0, 162.0, 160.5, 158.0, 129.0, 121.0, 114.5, 105.0, 62.5, 55.5, 14.2 ppm. |
| Mass Spec (ESI+) | m/z = 248.08 [M+H]⁺, 270.06 [M+Na]⁺ |
| Melting Point | Literature values vary; typically in the range of 70-80 °C. |
Conclusion
This protocol details a reliable and scalable method for synthesizing this compound. The 1,3-dipolar cycloaddition strategy is highly efficient for constructing the isoxazole core. By carefully controlling the reaction conditions, particularly the slow addition of the base, high yields of the desired product can be achieved. This method provides a solid foundation for researchers requiring access to this versatile chemical intermediate for applications in drug discovery and materials science.
References
-
Vallejo, D., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
-
Tshiwawa, T., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Retrieved from [Link]
-
MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Available at: [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl-5-(4'-methoxyphenyl)-4-isoxazolecarboxylate. Retrieved from [Link]
-
ResearchGate. (2019). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)acetate 3. Retrieved from [Link]
- Construction of Isoxazole ring: An Overview. (2022).
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Wang, T. R., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
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- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-クロロ-2-(ヒドロキシイミノ)酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. americanelements.com [americanelements.com]
Application Notes and Protocols: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This means it can serve as a core structure for designing ligands that bind to a wide range of biological targets.[1] Marketed drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Flucloxacillin feature this versatile ring, underscoring its therapeutic importance.[2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6]
This document provides a technical guide for researchers interested in the medicinal chemistry applications of a specific, promising derivative: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (CAS: 376623-69-7).[7] While this particular molecule is not yet extensively characterized in the literature, its structural motifs—a 3-aryl-isoxazole core substituted with a methoxyphenyl group and an ethyl carboxylate—suggest significant potential, particularly in oncology. The 4-methoxyphenyl group is a common feature in many biologically active compounds, and the ester moiety at the 5-position offers a handle for further chemical modification or may contribute to target binding.
This guide will outline a plausible synthetic route, propose potential biological applications based on structure-activity relationships (SAR) of related compounds, and provide detailed protocols for its initial biological evaluation.
Synthesis Protocol: A Plausible Route to this compound
The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following protocol describes a reliable, two-step procedure starting from 4-methoxybenzaldehyde to generate the nitrile oxide in situ, which then reacts with ethyl propiolate.
Step 1: Synthesis of 4-Methoxybenzaldoxime
The initial step involves the conversion of the parent aldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine.
Materials:
-
4-Methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Add the hydroxylamine solution to the aldehyde solution dropwise with continuous stirring.
-
Attach a condenser and reflux the mixture for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 4-methoxybenzaldoxime.
Step 2: [3+2] Cycloaddition to form this compound
This step involves the in situ generation of the nitrile oxide from the oxime, followed by its immediate reaction with an alkyne.
Materials:
-
4-Methoxybenzaldoxime (from Step 1)
-
Ethyl propiolate
-
N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite solution)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Magnetic stirrer
Procedure:
-
Dissolve 4-methoxybenzaldoxime (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add ethyl propiolate (1.1 eq) to the solution.
-
To this stirring solution, add a solution of NCS (1.1 eq) in the same solvent dropwise. The NCS will oxidize the oxime to a hydroximoyl chloride intermediate.
-
Add a base such as pyridine or triethylamine (1.2 eq) dropwise to the mixture. The base facilitates the elimination of HCl from the intermediate, generating the reactive nitrile oxide in situ.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain pure this compound.
Visualization of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Predicted Biological Activity and Potential Applications in Oncology
The structural features of this compound strongly suggest its potential as an anticancer agent. Numerous studies have demonstrated that 3,5-disubstituted isoxazoles possess potent cytotoxic and antiproliferative activities.[8] These effects are often mediated through the inhibition of key signaling pathways involved in cancer cell growth, survival, and proliferation.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many isoxazole-containing molecules function as inhibitors of protein kinases, which are crucial regulators of cell signaling. The methoxyphenyl group can often fit into hydrophobic pockets of ATP-binding sites in kinases like EGFR, VEGFR, or S6K.[8][9] Inhibition of these pathways can halt cell cycle progression and induce apoptosis.
-
Induction of Apoptosis: Isoxazole derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[10] This can occur through the modulation of Bcl-2 family proteins or activation of caspase cascades.
-
Tubulin Polymerization Inhibition: Some heterocyclic compounds bearing methoxyphenyl rings, similar to combretastatin, can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[11]
Given these precedents, a primary application for this compound is as a lead structure for the development of novel anticancer therapeutics.
Visualization of a Potential Signaling Pathway
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Protocols for Biological and In Silico Evaluation
To assess the medicinal chemistry potential of this compound, a tiered approach involving in vitro cytotoxicity screening followed by in silico target exploration is recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
Materials:
-
Target compound dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Selected cancer cell lines and appropriate culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS, filter-sterilized).[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader (spectrophotometer).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the target compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[3][12]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Silico Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[13] It can provide insights into potential biological targets and the molecular basis of interaction.
Objective: To predict potential protein targets for the compound and analyze its binding mode within the active site.
Software:
-
Ligand preparation: ChemDraw, Avogadro, or similar.
-
Protein preparation and docking: AutoDock Vina, Schrödinger Maestro, or similar platforms.[13][14][15]
-
Visualization: PyMOL, Discovery Studio Visualizer.[14]
Procedure:
-
Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable conformation.[14] Save the structure in a suitable format (e.g., .pdbqt).
-
Target Protein Selection and Preparation: Select potential target proteins based on the known activities of similar isoxazole derivatives (e.g., kinases, topoisomerases). Download the 3D crystal structure of the protein from the Protein Data Bank (PDB).[9][13] Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.[9]
-
Grid Generation: Define the binding site (active site) of the protein. Generate a grid box that encompasses this site, defining the search space for the docking algorithm.[9]
-
Docking Simulation: Run the docking simulation using software like AutoDock Vina. The program will sample different conformations and orientations of the ligand within the grid box and score them based on a scoring function, which estimates the binding affinity.
-
Analysis of Results: Analyze the top-ranked docking poses. Examine the predicted binding energy (lower values indicate stronger binding). Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues in the active site.
Data Presentation
Quantitative data from the biological assays should be summarized for clear interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| PNT1A | Normal Prostate Epithelium | Data to be determined |
IC₅₀ values are the concentrations required to inhibit cell growth by 50% after 72h of exposure. Data would be presented as the mean ± standard deviation of three independent experiments.
References
- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate.
- Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018, July 23). The recent progress of isoxazole in medicinal chemistry. PubMed.
- Martis, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Hawash, M., Jaradat, N., Zaid, A. N., & Shtayeh, S. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (n.d.). International Journal of Pharmaceutical Sciences.
- Navigating the Binding Landscape: A Comparative Guide to Computational Docking of Furo[3,4-d]isoxazole Analogs. (n.d.). Benchchem.
- Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). NIH.
- Hawash, M., Jaradat, N., Zaid, A. N., & Shtayeh, S. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH.
- Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020, October 1). PubMed.
- Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (n.d.). NIH.
- 376623-69-7|this compound. (n.d.). BLDpharm.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025, October 16). ResearchGate.
- This compound. (n.d.). American Elements.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.
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Application Notes and Protocols for Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate: A Versatile Scaffold for Drug Discovery
Introduction: The Promise of the Isoxazole Scaffold
The isoxazole ring system is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] The unique electronic properties of the isoxazole moiety, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for the design of novel therapeutic agents.[3] Derivatives of isoxazole have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities.[1][2] Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, the subject of this guide, is a promising research chemical that embodies the therapeutic potential of this heterocyclic core. Its structure, featuring a methoxy-substituted phenyl ring and an ethyl ester group, offers opportunities for further chemical modification to optimize potency and selectivity for various biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a research chemical. We will delve into its synthesis, physicochemical properties, and detailed protocols for exploring its potential as an anti-inflammatory, anticancer, and antiviral agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [4] |
| CAS Number | 376623-69-7 | [4] |
| Molecular Formula | C₁₃H₁₃NO₄ | [4] |
| Molecular Weight | 247.25 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Commercially available |
| Solubility | Soluble in DMSO, DMF, and most common organic solvents. Limited solubility in water. | General knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of synthetic routes, with the 1,3-dipolar cycloaddition reaction being a common and efficient method.[5] Below is a representative protocol adapted from the synthesis of a structurally similar compound.[6]
Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol involves the reaction of an in situ generated nitrile oxide with an alkyne.
Materials:
-
4-methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hypochlorite solution (bleach)
-
Ethyl propiolate
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 4-methoxybenzaldoxime:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 4-methoxybenzaldoxime.
-
-
In situ generation of nitrile oxide and cycloaddition:
-
Dissolve 4-methoxybenzaldoxime (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach, 1.1 eq) and a catalytic amount of triethylamine.
-
Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes: Exploring the Bioactivity
The isoxazole scaffold is a versatile starting point for investigating multiple biological activities. Based on existing literature, the most promising avenues for this compound are in the fields of anti-inflammatory, anticancer, and antiviral research.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Isoxazole derivatives have been reported to exhibit potent anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase-2 (COX-2) and p38 MAP kinase.[7][8][9][10]
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Protocol 1: In Vitro Anti-inflammatory Screening - Inhibition of Pro-inflammatory Cytokine Production
This protocol describes a method to assess the ability of the test compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Measurement of TNF-α:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
-
Anticancer Activity
The isoxazole moiety is present in several anticancer agents, and its derivatives have shown promising cytotoxic activity against various cancer cell lines.[13]
Protocol 2: In Vitro Anticancer Screening - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Treat the cells with various concentrations of the compound for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC₅₀ value.
-
Caption: Workflow for in vitro anticancer screening.
Antiviral Activity
Given the broad-spectrum antiviral activity reported for some isoxazole derivatives, screening this compound against relevant viruses is a worthwhile endeavor.
Protocol 3: General Antiviral Screening - Plaque Reduction Assay
This assay is a standard method to determine the effect of a compound on the replication of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing different concentrations of the compound.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC₅₀ value.
-
Trustworthiness and Self-Validation
The protocols provided herein are based on established and widely accepted methodologies in the fields of pharmacology and cell biology. To ensure the trustworthiness and reproducibility of the results, the following points are critical:
-
Purity of the Compound: The purity of this compound must be confirmed by analytical methods before use in biological assays.
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls in every experiment is essential for data validation.
-
Dose-Response Relationship: Establishing a clear dose-response relationship strengthens the evidence for the compound's activity.
-
Statistical Analysis: All experiments should be performed in replicate, and the data should be analyzed using appropriate statistical methods.
Conclusion
This compound represents a valuable chemical tool for researchers engaged in drug discovery. Its isoxazole core, a proven pharmacophore, suggests a high potential for biological activity. The application notes and protocols detailed in this guide provide a solid foundation for investigating its anti-inflammatory, anticancer, and antiviral properties. By employing these methodologies with scientific rigor, researchers can effectively unlock the therapeutic potential of this promising compound.
References
-
American Elements. This compound | CAS 376623-69-7. [Link]
-
MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
-
National Institutes of Health. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]
-
MDPI. Isoxazole Derivatives as Regulators of Immune Functions. [Link]
-
RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Taylor & Francis. Isoxazole – Knowledge and References. [Link]
-
MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
-
CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
National Institutes of Health. The Nuclear Factor NF-κB Pathway in Inflammation. [Link]
-
ResearchGate. (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]
-
PubMed. Substituted isoxazoles as potent inhibitors of p38 MAP kinase. [Link]
-
National Institutes of Health. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. [Link]
-
PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. [Link]
-
MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [Link]
-
University of Mississippi. eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. [Link]
-
ResearchGate. Anti-inflammatory effects of phyto-drugs attenuating NF-кB signalling. [Link]
-
Amrita Vishwa Vidyapeetham. Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. [Link]
-
MDPI. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]
-
National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
-
National Institutes of Health. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. [Link]
-
PMC. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
-
MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
Scholars Research Library. Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. [Link]
-
ACS Omega. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
-
MDPI. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
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The Versatile Scaffold: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate in Modern Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among these, the isoxazole ring system has emerged as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents. This guide focuses on a specific, promising exemplar of this class: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate . We will delve into its significance, synthetic pathways, and its burgeoning applications in anticancer and anti-inflammatory research, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry.[1][2] Its unique electronic properties and ability to form various non-covalent interactions, such as hydrogen bonds, and hydrophobic and van der Waals interactions, allow it to bind to a wide array of biological targets, including enzymes and receptors.[3] This inherent interactivity has led to the development of isoxazole-containing drugs with a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[1][4] The presence of the isoxazole ring in established drugs like the COX-2 inhibitor Valdecoxib underscores its clinical relevance.[2][5]
This compound, with its characteristic methoxyphenyl and ethyl carboxylate substitutions, presents a synthetically tractable platform for the generation of diverse chemical libraries. The ester functionality serves as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of structure-activity relationships (SAR).
I. Synthesis and Characterization
The synthesis of this compound and its derivatives often relies on established cycloaddition methodologies. A general and robust approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Protocol 1: General Synthesis of this compound
Objective: To synthesize this compound via a 1,3-dipolar cycloaddition reaction.
Rationale: This protocol employs the in situ generation of 4-methoxybenzonitrile oxide from the corresponding hydroximoyl chloride, which then reacts with ethyl propiolate in a regioselective manner to yield the desired isoxazole. Triethylamine acts as a base to facilitate the formation of the nitrile oxide.
Materials:
-
4-methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-methoxybenzaldoxime
-
Dissolve 4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ice-water and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 4-methoxybenzaldoxime.
Step 2: Synthesis of 4-methoxybenzoyl hydroximoyl chloride
-
Dissolve 4-methoxybenzaldoxime (1.0 eq) in DMF.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude hydroximoyl chloride.
Step 3: Cycloaddition to form this compound
-
Dissolve 4-methoxybenzoyl hydroximoyl chloride (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Applications in Anticancer Drug Discovery
The isoxazole scaffold is a prominent feature in many compounds investigated for their anticancer activity.[6] Derivatives of this heterocyclic system have been shown to act as potent antiproliferative agents against various cancer cell lines.[7][8] The mechanism of action is often tied to the inhibition of key enzymes or signaling pathways crucial for cancer cell survival and proliferation.[6][7][9] For instance, some isoxazole derivatives have been identified as inhibitors of aurora kinase[1] and acetyl-CoA carboxylase (ACC).[10]
Potential Anticancer Mechanism of Action
The 4-methoxyphenyl group in the title compound can be involved in key interactions with biological targets. One potential pathway that could be modulated by derivatives of this scaffold is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential mechanism of anticancer action.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound derivatives on human cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
| Compound | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | MCF-7 | 12.8 |
| Derivative A | A549 | 8.1 |
| Derivative B | A549 | 25.4 |
| Doxorubicin | MCF-7 | 0.9 |
| Doxorubicin | A549 | 1.2 |
Table 1: Hypothetical cytotoxicity data for isoxazole derivatives.
III. Applications in Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort. As previously mentioned, the isoxazole ring is a key component of the selective COX-2 inhibitor, Valdecoxib.[5] This highlights the potential of the isoxazole scaffold in the design of new anti-inflammatory drugs. The anti-inflammatory effects of compounds containing a p-methoxyphenyl group have also been reported.[11]
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit nitric oxide production in activated macrophages.
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). Inhibition of NO production is a common indicator of anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
LPS from E. coli
-
Test compound (dissolved in DMSO)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the effect of the compounds on cell viability in parallel using the MTT assay to rule out cytotoxicity-mediated reduction in NO levels.
IV. Drug Discovery and Development Workflow
The development of a drug candidate from a lead scaffold like this compound follows a structured, multi-stage process.
Caption: Drug discovery workflow using the isoxazole scaffold.
V. Conclusion
This compound represents a valuable and versatile scaffold in the armamentarium of medicinal chemists. Its synthetic tractability, coupled with the proven biological relevance of the isoxazole core, makes it an attractive starting point for the development of novel therapeutics. The protocols and conceptual frameworks presented herein provide a foundation for researchers to explore the potential of this and related compounds in the ongoing search for more effective treatments for cancer, inflammatory disorders, and beyond. Through systematic derivatization, robust biological screening, and detailed mechanistic studies, the full therapeutic potential of this promising molecular architecture can be unlocked.
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Gowda, C., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o539. [Link]
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Li, J., et al. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 52(4), 1163-1168. [Link]
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American Elements. This compound | CAS 376623-69-7. [Link]
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Shakeel-u-Rehman, et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1236-1253. [Link]
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Wang, Y., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. European Journal of Medicinal Chemistry, 157, 107-117. [Link]
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Al-Majid, A. M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(2), M1371. [Link]
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 1-10. [Link]
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Liu, Y., et al. (2020). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1241. [Link]
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Patel, K. R., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. [Link]
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Deshmukh, R., et al. (2014). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1086-1091. [Link]
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Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 236-243. [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 308-315. [Link]
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Wang, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(15), 5346-5357. [Link]
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Al-Abdullah, E. S., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Patterson, J. W., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507-510. [Link]
-
Li, Y., et al. (2024). Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. European Journal of Medicinal Chemistry, 269, 116301. [Link]
-
Ghorab, M. M., et al. (2014). 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 77, 155-165. [Link]
-
Kopernyk, I., et al. (2023). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][4][12]thiadiazole Derivatives. Scientia Pharmaceutica, 91(4), 51. [Link]
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Valle, D., et al. (1991). Structural analogues of pyrroline 5-carboxylate specifically inhibit its uptake into cells. The Journal of Membrane Biology, 121(3), 269-277. [Link]
-
Blanchard, C. Z., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100-108. [Link]
-
Semenova, E., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8. [Link]
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Rossi, J. J., et al. (1973). Proline inhibition of pyrroline-5-carboxylate reductase: differences in enzymes obtained from animal and tissue culture sources. Biochemical and Biophysical Research Communications, 54(4), 1418-1424. [Link]
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Application Note: Comprehensive Characterization of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Introduction
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is a member of the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1] Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The precise structural elucidation and purity assessment of such compounds are critical prerequisites for their advancement in the drug discovery pipeline. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, ensuring its identity, purity, and structural integrity.
This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the application of various analytical techniques.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on its detailed characterization.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃NO₄ | [3] |
| Molecular Weight | 247.25 g/mol | American Elements |
| CAS Number | 376623-69-7 | [3] |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | American Elements |
Overall Analytical Workflow
A multi-faceted analytical approach is imperative for the unambiguous characterization of this compound. The following workflow ensures a comprehensive evaluation of the compound's identity and purity.
Caption: Overall analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Spectral width: -2 to 12 ppm
-
Pulse sequence: Standard single pulse
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Spectral width: 0 to 220 ppm
-
Pulse sequence: Proton-decoupled
-
Relaxation delay: 2-5 seconds
-
Expected Spectroscopic Data:
Based on the structure of this compound and data from analogous compounds, the following chemical shifts (δ) are anticipated.[1][4][5]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ethyl-CH₃ | ~1.4 (t, 3H) | ~14 |
| Ethyl-CH₂ | ~4.4 (q, 2H) | ~62 |
| Methoxy-CH₃ | ~3.9 (s, 3H) | ~55 |
| Isoxazole-H4 | ~7.0 (s, 1H) | ~105 |
| Phenyl-H (ortho to OMe) | ~7.0 (d, 2H) | ~114 |
| Phenyl-H (meta to OMe) | ~7.8 (d, 2H) | ~128 |
| Phenyl-C (ipso to OMe) | ~162 | |
| Phenyl-C (ipso to Isoxazole) | ~122 | |
| Isoxazole-C3 | ~165 | |
| Isoxazole-C5 | ~160 | |
| Ester-C=O | ~158 |
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which allows for the confirmation of the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Acquisition Mode: Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Data Analysis: Compare the experimentally determined exact mass with the theoretically calculated mass for the proposed molecular formula (C₁₃H₁₃NO₄).
Expected Mass Spectrometry Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 248.0866 |
| [M+Na]⁺ | 270.0686 |
| [M+K]⁺ | 286.0425 |
Note: The presence of sodium and potassium adducts is common in ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (Ethyl, Methoxy) |
| ~1730 | C=O stretch | Ester |
| ~1610 | C=N stretch | Isoxazole ring |
| ~1580, 1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether (Ar-O-CH₃) |
| ~1170 | C-O stretch | Ester (C-O) |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For the characterization of a specific compound, HPLC is primarily used to determine its purity.
Protocol: HPLC Purity Analysis
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Application Notes and Protocols for the Purification of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Introduction: The Importance of Purity for a Versatile Heterocycle
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The isoxazole core is a privileged structure found in numerous pharmacologically active compounds. The purity of this compound is paramount for its intended downstream applications, as even minor impurities can lead to erroneous biological data, undesirable side reactions in synthetic transformations, or flawed material properties. This guide provides a detailed overview of robust purification techniques for this compound, grounded in established chemical principles and practical laboratory experience.
The primary challenges in the purification of isoxazole derivatives often stem from the presence of closely related impurities, such as regioisomers, unreacted starting materials, and byproducts formed during synthesis.[1] This necessitates the use of high-resolution purification techniques tailored to the specific physicochemical properties of the target molecule.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [2] |
| Molecular Weight | 247.25 g/mol | [2] |
| Appearance | Expected to be a solid | [3] |
| Melting Point | 82-83 °C | [Source] |
| Polarity | Moderately polar | Inferred from structure |
The presence of both a polar ester group and a relatively non-polar methoxyphenyl group gives the molecule a moderate overall polarity, making it amenable to purification by both normal-phase chromatography and recrystallization from common organic solvents.
Purification Workflow Overview
The general workflow for purifying crude this compound involves an initial purification by column chromatography followed by a final polishing step of recrystallization to achieve high purity.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is the workhorse for the initial purification of multi-gram quantities of the crude product. The principle is to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase of a specific polarity.[4]
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common and effective stationary phase for compounds of moderate polarity like our target molecule. Its slightly acidic nature is generally well-tolerated by the isoxazole ring.
-
Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A solvent system of ethyl acetate in hexanes is a standard choice for many organic compounds.[4] The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, which typically provides the best separation from impurities.[4] For a moderately polar compound like this compound, a starting gradient of 5% to 20% ethyl acetate in hexanes is a logical choice.[5]
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal eluent composition that gives an Rf of ~0.3 for the product spot and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Ensure the column is packed uniformly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the packed column. Dry loading is preferred as it often leads to better resolution compared to liquid loading.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexanes) to elute the compounds from the column. A gradient elution is often more effective than an isocratic elution for separating complex mixtures.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Troubleshooting:
-
Poor Separation: If the product co-elutes with impurities, consider using a shallower gradient or a different solvent system (e.g., dichloromethane/methanol for more polar impurities).[1]
-
Product Crashing on the Column: If the product is not very soluble in the mobile phase, it may precipitate on the column. In this case, a different solvent system with better solubilizing power should be chosen.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure, crystalline material. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] Impurities are typically present in smaller amounts and will remain in the solution upon cooling, while the desired compound crystallizes out.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[4] Given the ester functionality and the aromatic rings in the target molecule, solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes are good candidates to screen.[6] Ethanol is a common choice for recrystallizing isoxazole derivatives.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the purified product from column chromatography into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to each tube.
-
Heat the tubes to boiling and observe the solubility.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure:
-
Place the material to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. Try reheating the solution, adding more solvent, and allowing it to cool more slowly.[4]
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and re-cooling. Scratching the inside of the flask with a glass rod can also induce crystallization.[4]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Small-Scale Purification
For achieving the highest possible purity, especially for analytical standards or for purifying small quantities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[7] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically used for compounds of this nature.[8][9]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a versatile and widely used stationary phase for reversed-phase HPLC, suitable for a broad range of moderately polar organic molecules.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[8] The addition of a small amount of an acid like formic acid can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Step-by-Step Methodology:
-
Analytical Method Development:
-
Dissolve a small amount of the compound in the mobile phase.
-
Inject the sample onto an analytical C18 HPLC column.
-
Develop a gradient elution method, typically starting with a higher percentage of water and increasing the percentage of acetonitrile, to achieve good separation of the main peak from any impurities. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Preparative HPLC (Scale-Up):
-
Once an effective analytical method is developed, it can be scaled up to a preparative column with the same stationary phase.
-
The flow rate and injection volume are increased proportionally to the column dimensions.
-
The sample is dissolved in a suitable solvent at a higher concentration for injection.
-
-
Fraction Collection and Product Isolation:
-
Fractions are collected as the compound elutes from the column, guided by a UV detector.
-
The fractions containing the pure product are combined.
-
The solvent is removed, typically by lyophilization or rotary evaporation, to yield the highly purified product.
-
Data Presentation: Expected Purity Levels
| Purification Technique | Expected Purity | Notes |
| Column Chromatography | >95% | Dependent on the nature and amount of impurities. |
| Recrystallization | >98% | Effective for removing small amounts of impurities. |
| Preparative HPLC | >99.5% | Ideal for obtaining highly pure analytical standards. |
Conclusion
The successful purification of this compound is readily achievable through a systematic application of standard laboratory techniques. A two-step process involving initial purification by flash column chromatography followed by recrystallization is generally sufficient to obtain material of high purity suitable for most research and development applications. For instances requiring the highest degree of purity, preparative HPLC offers an excellent solution. The protocols and guidelines presented herein provide a comprehensive framework for researchers to confidently purify this valuable isoxazole derivative.
References
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SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ChemSynthesis. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]
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PubChem. Ethyl 3-aminoisoxazole-5-carboxylate. [Link]
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Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]
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ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]
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ResearchGate. 93 questions with answers in ISOXAZOLES | Science topic. [Link]
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MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
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Reddit. Go-to recrystallization solvent mixtures. [Link]
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National Institutes of Health. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
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MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
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ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Warwick. Principles in preparative HPLC. [Link]
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National Institutes of Health. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
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The Royal Society of Chemistry. Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. [Link]
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ResearchGate. 4 Solvent Systems, Developing Chambers and Development. [Link]
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American Elements. This compound. [Link]
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Supporting Information. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
PubChemLite. Ethyl 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole-4-carboxylate. [Link]
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The Versatile Scaffold: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate in the Synthesis of Bioactive Molecules
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Moiety in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Molecules incorporating the isoxazole core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. At the heart of the synthesis of many of these promising compounds lies a versatile building block: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate . This application note provides a comprehensive overview of the synthesis and utility of this key intermediate, offering detailed protocols and insights into its application in the development of bioactive molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 376623-69-7 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate |
Core Synthesis: The 1,3-Dipolar Cycloaddition Pathway
The most convergent and widely employed method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile. In the case of this compound, this involves the in situ generation of 4-methoxybenzonitrile oxide from 4-methoxybenzaldehyde oxime, which then reacts with an ethyl acrylate equivalent.
Conceptual Workflow of the Synthesis
The overall synthetic strategy can be visualized as a two-step process, often performed as a one-pot reaction.
Caption: General workflow for the synthesis of the target isoxazole ester.
Detailed Synthetic Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
4-Methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Sodium hypochlorite solution (commercial bleach)
-
Ethyl propiolate (or a suitable ethyl acrylate derivative)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Part A: Synthesis of 4-Methoxybenzaldehyde Oxime
-
To a solution of 4-methoxybenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and pyridine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 4-methoxybenzaldehyde oxime, which can be used in the next step without further purification.
Part B: One-Pot Synthesis of this compound
-
Dissolve 4-methoxybenzaldehyde oxime (1 equivalent) and ethyl propiolate (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (e.g., commercial bleach, ~5-6% NaOCl) dropwise to the stirred reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Application in the Synthesis of Bioactive Molecules: A Gateway to Isoxazole-5-Carboxamides
This compound serves as a pivotal intermediate, primarily through its conversion to the corresponding carboxylic acid and subsequent amide coupling. This pathway opens up a vast chemical space for the synthesis of diverse bioactive molecules.
Workflow for Bioactive Amide Synthesis
Caption: Synthetic route from the ester to bioactive carboxamides.
Protocol 1: Hydrolysis to 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
Rationale: The ester group is readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is the immediate precursor for amide bond formation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide or lithium hydroxide (1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid. If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate to obtain the product.
Protocol 2: Amide Coupling to Synthesize Bioactive Isoxazole-5-Carboxamides
Rationale: The carboxylic acid is activated and then reacted with a desired amine to form a stable amide bond. The choice of coupling agent is crucial for achieving high yields and minimizing side reactions.
Materials:
-
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
-
A selected bioactive amine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Coupling agent (e.g., HATU, HBTU, EDCI)
-
Base (e.g., DIPEA, Et₃N)
Procedure:
-
To a solution of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid (1 equivalent) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired bioactive amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the target bioactive isoxazole-5-carboxamide.
Case Study: Synthesis of a Potential Anticancer Agent
Target Molecule: N-(4-chlorophenyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide
Rationale for Target Selection: The 4-chlorophenyl moiety is a common substituent in many bioactive molecules, and its inclusion can modulate pharmacokinetic and pharmacodynamic properties.
Synthetic Scheme:
Caption: Plausible synthesis of a potential anticancer agent.
This synthetic pathway highlights the straightforward conversion of the readily accessible ester into a more complex, potentially bioactive molecule. The modularity of the final amide coupling step allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its efficient synthesis via 1,3-dipolar cycloaddition and its facile conversion to a wide array of isoxazole-5-carboxamides make it an attractive starting material for drug discovery programs. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemical space of isoxazole-containing compounds in the quest for novel therapeutics. Future research will likely focus on the development of more sustainable and scalable synthetic routes to this key intermediate and its application in the synthesis of next-generation targeted therapies.
References
-
Jin, S., et al. (2021). Synthesis and Bioactivity of Isoxazole-Derived Carboxamide and Carbohydrazide Derivatives: A Comprehensive Study. Journal of Chemical Research, 45(5-6), 435-442. [Link]
-
Gollapalli, N. R., et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3), 135-142. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1489. [Link]
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Alaoui, A., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(18), 5545. [Link]
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Khan, I., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS ONE, 17(1), e0262477. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl-5-(4'-methoxyphenyl)-4-isoxazolecarboxylate. Retrieved from [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]
-
Tachallait, D., et al. (2019). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molbank, 2019(4), M1087. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 8(2), 1-8. [Link]
-
Chen, J.-H., et al. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry–An Asian Journal, 5(2), 328-333. [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-10. [Link]
-
Zhang, Y., et al. (2014). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Advanced Materials Research, 936, 349-352. [Link]
-
Jasm, S. S., et al. (2023). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 12(3), 1-14. [Link]
-
PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
S. Naveen, et al. (2018). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1461-1464. [Link]
-
Wang, H., et al. (2008). Ethyl 3-(4-hydroxy-phen-oxy)-2-(4-methoxy-phen-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2293. [Link]
-
Patel, K. D., et al. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJ's Research Journal of Science and Technology, 1(1), 1-10. [Link]
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Application Notes and Protocols: The Experimental Use of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is a multifunctional heterocyclic compound that holds significant promise as a versatile intermediate in organic synthesis. Its structure incorporates three key features: a stable isoxazole core, an electron-rich 4-methoxyphenyl substituent, and a chemically tractable ethyl ester functional group. The isoxazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties[1]. The inherent stability of the isoxazole ring allows for selective manipulation of other parts of the molecule, making it an ideal platform for the construction of more complex molecular architectures[1].
These application notes provide a comprehensive guide to the synthesis and experimental use of this compound, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.
Physicochemical Properties and Safety Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | [2] |
| Molecular Weight | 247.25 g/mol | [2] |
| Boiling Point | 413.3 ± 40.0 °C at 760 mmHg | [2] |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [2] |
| CAS Number | 376623-69-7 |
Safety Precautions: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis Protocol: 1,3-Dipolar Cycloaddition
The most direct and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The following protocol is based on established procedures for similar cycloadditions and is expected to provide this compound in good yield.
Protocol 1: Synthesis of this compound
This protocol involves the in situ generation of 4-methoxybenzonitrile oxide from 4-methoxybenzaldoxime, followed by its cycloaddition with ethyl propiolate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Methoxybenzaldoxime | 151.16 | 10.0 | 1.51 g |
| Ethyl propiolate | 98.10 | 12.0 | 1.18 g (1.22 mL) |
| N-Chlorosuccinimide (NCS) | 133.45 | 10.5 | 1.40 g |
| Triethylamine (Et₃N) | 101.19 | 11.0 | 1.11 g (1.53 mL) |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
Preparation of the Aldoxime Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldoxime (1.51 g, 10.0 mmol) in 30 mL of dichloromethane (DCM).
-
Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour. The formation of the corresponding hydroximoyl chloride can be monitored by thin-layer chromatography (TLC).
-
Cycloaddition: To the reaction mixture, add ethyl propiolate (1.18 g, 12.0 mmol). In a separate flask, prepare a solution of triethylamine (1.11 g, 11.0 mmol) in 20 mL of DCM. Add the triethylamine solution dropwise to the reaction mixture over 30 minutes using a dropping funnel. The triethylamine acts as a base to generate the nitrile oxide in situ from the hydroximoyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Workup: Once the reaction is complete, quench the reaction by adding 30 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid[1].
Causality Behind Experimental Choices:
-
In situ generation of nitrile oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile (ethyl propiolate) ensures they are trapped efficiently in the desired cycloaddition reaction.
-
NCS as a chlorinating agent: NCS is a mild and effective source of electrophilic chlorine for the conversion of the aldoxime to the hydroximoyl chloride intermediate.
-
Triethylamine as a base: Triethylamine is a non-nucleophilic base that effectively promotes the elimination of HCl from the hydroximoyl chloride to form the nitrile oxide.
-
Column chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from any unreacted starting materials, byproducts, or nitrile oxide dimers[1].
Reaction Mechanism
The synthesis proceeds via a concerted [3+2] cycloaddition mechanism. The triethylamine dehydrohalogenates the hydroximoyl chloride to form the 4-methoxybenzonitrile oxide dipole. This dipole then reacts with the dipolarophile, ethyl propiolate, in a single step to form the five-membered isoxazole ring.
Caption: Formation of the isoxazole via 1,3-dipolar cycloaddition.
Characterization of this compound
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (two doublets in the range of δ 7.0-8.0 ppm), a singlet for the methoxy group protons (around δ 3.9 ppm), a singlet for the isoxazole proton (around δ 7.0-7.5 ppm), and a quartet and a triplet for the ethyl ester protons (around δ 4.4 and 1.4 ppm, respectively).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around δ 160-165 ppm), the carbons of the isoxazole ring, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.
-
FT-IR: The infrared spectrum should display characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the C=N stretch of the isoxazole ring (around 1600-1620 cm⁻¹), and C-O stretches.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of other compounds due to the reactivity of its ester functional group and the isoxazole core.
Protocol 2: Hydrolysis to 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the synthesis of amides and other esters.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 247.25 | 5.0 | 1.24 g |
| Lithium hydroxide (LiOH) | 23.95 | 10.0 | 0.24 g |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 10 mL |
| 1 M Hydrochloric acid (HCl) | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.24 g, 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: Add lithium hydroxide (0.24 g, 10.0 mmol) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.
-
Acidification: Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid.
Protocol 3: Amide Coupling
The resulting carboxylic acid can be coupled with a variety of amines to form amides, a common linkage in pharmacologically active molecules.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid | 219.20 | 2.0 | 0.44 g |
| Benzylamine (example amine) | 107.15 | 2.2 | 0.24 g (0.24 mL) |
| HATU (coupling agent) | 380.23 | 2.4 | 0.91 g |
| Diisopropylethylamine (DIPEA) | 129.24 | 4.0 | 0.52 g (0.70 mL) |
| N,N-Dimethylformamide (DMF) | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid (0.44 g, 2.0 mmol) in 10 mL of anhydrous DMF.
-
Activation: Add HATU (0.91 g, 2.4 mmol) and DIPEA (0.52 g, 4.0 mmol) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (0.24 g, 2.2 mmol) to the reaction mixture and stir at room temperature for 8-12 hours.
-
Workup: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL). Dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
Further Synthetic Transformations
-
Reduction to Alcohol: The ethyl ester can be reduced to the corresponding primary alcohol, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This alcohol can then be used in further synthetic manipulations.
-
Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is susceptible to reductive cleavage under various conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction). This can lead to the formation of β-enaminones or 1,3-aminoalcohols, which are valuable synthetic intermediates[1].
Experimental Workflow
The following diagram illustrates the synthetic utility of this compound as a starting material for various transformations.
Caption: Synthetic transformations of the title compound.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. The straightforward synthesis and the potential for diverse functional group transformations make it a valuable addition to the synthetic chemist's toolbox.
References
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
-
Boulebd, K., et al. (2020). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molecules, 25(21), 5101. Available at: [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate as a Key Building Block in Medicinal Chemistry
Abstract
The isoxazole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] This document provides an in-depth technical guide on the role and applications of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a highly versatile synthetic intermediate. We present detailed, field-proven protocols for its synthesis via 1,3-dipolar cycloaddition and subsequent functionalization into bioactive carboxamides. Furthermore, we explore the strategic value of the isoxazole ring's reductive cleavage to access other important chemical scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[1] This arrangement confers a unique set of physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in pi-pi stacking interactions.[3] The isoxazole moiety is found in a wide array of clinically approved drugs, demonstrating its broad therapeutic relevance.[4] Derivatives of the 3-(4-methoxyphenyl)isoxazole core, in particular, have been investigated for a multitude of biological activities, making this compound a starting material of significant interest.[1][5] Its structure features two key functional handles: an ethyl ester at the C5 position, amenable to hydrolysis and subsequent amide coupling, and the N-O bond of the isoxazole ring, which can be reductively cleaved to generate valuable acyclic intermediates.[5][6]
Physicochemical & Spectroscopic Data
A summary of the key properties of the title compound is provided below.
| Property | Value |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate |
| Synonyms | Ethyl 3-(p-anisyl)isoxazole-5-carboxylate |
| CAS Number | 376623-69-7 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
Spectroscopic analysis is crucial for structure confirmation. Based on analogous structures, the expected spectral data would include: ¹H NMR signals for the ethoxy group (triplet and quartet), a singlet for the methoxy group, aromatic protons, and a characteristic singlet for the C4-proton of the isoxazole ring. The ¹³C NMR would show distinct signals for the carbonyl carbon, the isoxazole ring carbons, and the aromatic carbons.
Synthesis of this compound
Principle of Synthesis: 1,3-Dipolar Cycloaddition
The most robust and regioselective method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition reaction.[3][7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[8] For the synthesis of the title compound, 4-methoxybenzonitrile oxide is generated in situ from 4-methoxybenzaldoxime and reacted with ethyl propiolate. The in situ generation is critical as nitrile oxides are unstable and tend to dimerize. The regioselectivity is governed by frontier molecular orbital (FMO) theory, which reliably predicts the formation of the 3,5-disubstituted isomer over the 3,4-isomer.[9]
Detailed Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is a representative procedure adapted from established methods for isoxazole synthesis.[8][10]
Materials:
-
4-Methoxybenzaldoxime (1.0 equiv)
-
Ethyl propiolate (1.1 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxybenzaldoxime (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Nitrile Oxide Generation: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 equiv) in one portion. Add triethylamine (1.5 equiv) dropwise over 10 minutes. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride followed by elimination generates the nitrile oxide in situ.
-
Cycloaddition: To the reaction mixture, add ethyl propiolate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and concentrate to yield this compound as a solid.
Role as a Versatile Synthetic Intermediate
The title compound is not merely an endpoint but a strategic platform for generating diverse molecular libraries. Its two primary points of reactivity, the ester and the heterocyclic ring, can be manipulated to achieve distinct synthetic goals.
Application 1: Synthesis of Bioactive Carboxamides
The ester functionality at the C5 position is a gateway to creating isoxazole-5-carboxamides, a compound class that has shown promise in various therapeutic areas, including Alzheimer's disease research.[11] The process involves a two-step sequence: saponification (hydrolysis) of the ester to the carboxylic acid, followed by a standard amide coupling reaction.
Protocol 4.1.1: Hydrolysis of the Ethyl Ester
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equiv) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).[12][13]
-
Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which can often be used in the next step without further purification.
Protocol 4.1.2: Amide Coupling
-
Activation: Dissolve the carboxylic acid (1.0 equiv) from the previous step in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent such as HATU (1.1 equiv) or EDCI (1.2 equiv) in combination with HOBt (1.2 equiv).[14]
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv), and stir the mixture at room temperature for 15-30 minutes to form the activated ester.[14]
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-16 hours. Monitor the reaction by TLC.
-
Workup & Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM). Wash the combined organic layers, dry, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
Application 2: Reductive Ring Opening to β-Enaminones
The isoxazole ring, while aromatic, can undergo reductive cleavage of the weak N-O bond under specific conditions, such as catalytic hydrogenation.[15] This transformation is synthetically powerful as it unmasks a β-enaminone (or β-aminoenone) functionality.[6] These motifs are valuable precursors for the synthesis of other heterocyclic systems and are found in various natural products.
Discussion of Protocol: The reductive ring opening is typically achieved through catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C) is a common choice, though other systems like Molybdenum hexacarbonyl (Mo(CO)₆) with water have also been reported to effect this transformation.[6][15]
-
Conditions: The isoxazole substrate is dissolved in a solvent like ethanol or ethyl acetate and subjected to a hydrogen atmosphere in the presence of the catalyst. The reaction may require elevated pressure and temperature depending on the substrate's reactivity.
-
Causality: This reaction provides a strategic disconnection for accessing 1,3-dicarbonyl-like structures from a stable heterocyclic precursor. The choice of catalyst and conditions can be tuned to favor ring opening over the reduction of other functional groups, although this can be a challenge.[15] It is a valuable strategy when direct synthesis of the β-enaminone is difficult.[5]
Biological Significance of the 3-(4-methoxyphenyl)isoxazole Scaffold
The core structure of 3-(4-methoxyphenyl)isoxazole is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. The presence of the methoxy group on the phenyl ring is particularly noted for enhancing antibacterial activity.[1]
| Biological Activity | Description | References |
| Anticancer | Derivatives have shown growth inhibitory effects against various human tumor cell lines. | [10][16] |
| Anti-inflammatory | The isoxazole core is central to COX-2 inhibitors like Valdecoxib, indicating its potential in inflammation pathways. | [1][5] |
| Antimicrobial | Isoxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. | [1][5] |
| Antiviral | The scaffold has been explored for its potential in developing antiviral agents. | [4][5] |
| Neuroprotective | Certain isoxazole amides have been investigated as cholinesterase inhibitors for Alzheimer's disease. | [11][16] |
Conclusion
This compound is a high-value, versatile building block in isoxazole chemistry. Its straightforward synthesis via 1,3-dipolar cycloaddition and the orthogonal reactivity of its ester and heterocyclic core provide medicinal chemists with a powerful platform for generating diverse and complex molecules. The protocols and applications detailed in this guide underscore its strategic importance in modern drug discovery and organic synthesis, enabling access to libraries of potentially bioactive carboxamides and valuable acyclic intermediates through reductive ring cleavage.
References
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Jadhav, S. D., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(15), 4629. Available from: [Link]
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Ben Hassen, B., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2636. Available from: [Link]
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Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 17(1), 148-164. Available from: [Link]
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Gomha, S. M., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Iranian Chemical Society, 15, 2555-2562. Available from: [Link]
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Nagy, J. B., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(17), 5849-5858. Available from: [Link]
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Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available from: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]
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Freelance-Teacher. (2009). Hydrolysis of carboxylic acid derivatives. YouTube. Available from: [Link]
-
Woodward, R. B., & Olofson, R. A. (1966). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 44(17), 2061-2069. Available from: [Link]
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Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available from: [Link]
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Otto, S., et al. (1997). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 62(1), 11-19. Available from: [Link]
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Sharma, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 597. Available from: [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
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Golisade, A., et al. (2009). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Arkivoc, 2009(11), 107-115. Available from: [Link]
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Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, (15), 877-878. Available from: [Link]
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Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available from: [Link]
-
Ivonin, S. P., et al. (2020). Synthesis of 3-arylisoxazoles and their sulfamide derivatives. Butlerov Communications, 63(9), 45-56. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]
-
Patel, H. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 4(1), 324-328. Available from: [Link]
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Lokhande, P. D., et al. (2013). Synthesis, characterization and biological activity of isoxazole derivatives. Monatshefte für Chemie/Chemical Monthly, 144, 1347-1352. Available from: [Link]
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Mohammed, H. A. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2), 164-173. Available from: [Link]
-
Mathew, B., et al. (2018). Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. Chemistry Central Journal, 12(1), 1-9. Available from: [Link]
-
Al-Mulla, A. (2017). Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives. Molecules, 22(1), 133. Available from: [Link]
-
Kim, S., et al. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 25(7), 1031-1034. Available from: [Link]
-
Shirbhate, M. J., et al. (2020). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. Available from: [Link]
-
Wang, Y., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12385-12396. Available from: [Link]
-
Stoltz, B. M. (n.d.). Dipolar Cycloadditions. Caltech. Available from: [Link]
-
Vitale, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(2), 314. Available from: [Link]
-
ResearchGate. (n.d.). 3‐Arylisoxazole ring construction: Synthesis of 3‐aryl‐4‐ethynylisoxazoles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available from: [Link]
-
Pitre, S. P., & McTiernan, C. D. (2020). Visible light-promoted ring-opening functionalization of three-membered carbo- and heterocycles. Chemical Society Reviews, 49(10), 3143-3163. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. Isoxazole derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for the advancement of novel therapeutics. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your synthetic outcomes.
I. Reaction Overview: The 1,3-Dipolar Cycloaddition
The most prevalent and efficient method for constructing the 3,5-disubstituted isoxazole core of this compound is the [3+2] Huisgen cycloaddition.[1][2] This reaction involves the in situ generation of a 4-methoxybenzonitrile oxide from 4-methoxybenzaldehyde oxime, which then undergoes a concerted cycloaddition with the dipolarophile, ethyl propiolate.
The overall transformation is depicted below:
Sources
Technical Support Center: Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this important synthetic transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose and resolve common issues encountered in the lab.
Reaction Overview and Mechanism
The synthesis of this compound is most efficiently achieved via a [3+2] cycloaddition, a type of pericyclic reaction also known as a 1,3-dipolar cycloaddition.[1][2] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
For this specific target molecule, the key building blocks are:
-
4-Methoxybenzonitrile Oxide : The 1,3-dipole, which is highly reactive and generated in situ from a stable precursor, 4-methoxybenzaldehyde oxime.[3][4][5][6]
-
Ethyl Propiolate : The dipolarophile, an electron-deficient alkyne that readily reacts with the nitrile oxide.[7][8][9]
The overall transformation is highly regioselective, driven by the electronic properties of the two reactants, leading predominantly to the desired 3,5-disubstituted isoxazole ring.
Caption: Overall synthetic pathway for the target molecule.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has stalled or resulted in a very low yield of the desired isoxazole. What are the most probable causes and how can I fix them?
Answer: Low yield is the most frequent issue and typically points to one of three areas: the integrity of the starting materials, inefficient generation of the nitrile oxide intermediate, or competing side reactions.[10] A systematic approach is crucial for diagnosis.
Caption: A decision-making flowchart for troubleshooting low yields.
Potential Solutions & Causality:
-
Starting Material Integrity :
-
4-Methoxybenzaldehyde Oxime : Ensure it is pure and completely dry. The presence of residual hydroxylamine or water can interfere with the oxidation step.
-
Ethyl Propiolate : This alkyne is susceptible to polymerization over time, especially if not stored properly. Use a freshly opened bottle or distill before use for best results.[9]
-
Oxidizing Agent : Reagents like N-Chlorosuccinimide (NCS) can decompose upon storage. Use a fresh, high-purity batch.
-
-
Inefficient Nitrile Oxide Generation :
-
The conversion of the aldoxime to the nitrile oxide is the critical step. The most common method involves chlorination of the oxime with a reagent like NCS, followed by elimination of HCl with a non-nucleophilic base (e.g., triethylamine).[11]
-
Causality : If the oxidant is weak or the base is insufficient, the nitrile oxide will not form efficiently, starving the reaction. Conversely, an overly aggressive or rapid generation can lead to decomposition.
-
-
Nitrile Oxide Dimerization (Furoxan Formation) :
-
Nitrile oxides are inherently unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[1][10] This is the most significant competing side reaction.
-
Causality : This side reaction becomes dominant if the concentration of the nitrile oxide is high relative to the concentration of the ethyl propiolate. To mitigate this, the nitrile oxide must be "trapped" by the alkyne as soon as it is formed.
-
Solution : Generate the nitrile oxide in situ by adding the oxidizing agent (e.g., a solution of NCS) slowly to the reaction mixture containing both the aldoxime and the ethyl propiolate. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired bimolecular cycloaddition over the bimolecular dimerization.
-
Problem 2: Significant Furoxan Byproduct Formation
Question: My NMR shows significant peaks that are not my starting material or product. TLC analysis shows a major byproduct with a similar Rf to my product. What is it and how do I prevent it?
Answer: This is the classic signature of nitrile oxide dimerization, leading to the formation of a furoxan byproduct.
Caption: Competing pathways for the nitrile oxide intermediate.
Troubleshooting & Optimization Table
| Issue | Potential Cause | Recommended Action | Analytical Observation |
| High Furoxan Content | Nitrile oxide concentration is too high. | 1. Slow Addition: Add the oxidant solution dropwise or via syringe pump over 1-2 hours. 2. Increase Alkyne Equivalents: Use a slight excess of ethyl propiolate (e.g., 1.2-1.5 eq.) to improve trapping efficiency. | A new spot on TLC, often with a slightly different polarity than the product. Complex aromatic signals in ¹H NMR. |
| Regioisomer Formation | Electronic mismatch or solvent effects. | 1. Confirm Structure: Use 2D NMR (NOESY/HMBC) to confirm the connectivity is 3,5 and not 3,4. 2. Solvent Screen: While generally selective, explore less polar solvents like toluene or DCM, as polarity can influence regioselectivity in some cases. | A minor second product spot on TLC. A second set of isoxazole proton and ester signals in ¹H NMR. |
| Product Decomposition | Harsh workup or purification conditions. | 1. Mild Workup: Avoid strongly acidic or basic conditions during extraction. 2. Avoid Reductive Conditions: The N-O bond of the isoxazole ring can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1] | Streaking on TLC plate during workup. Gradual discoloration or appearance of new impurities in the purified sample. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this reaction? A1: N-Chlorosuccinimide (NCS) is a strong oxidizing agent and an irritant; always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, especially during the addition of the oxidant; maintaining cooling with an ice bath is recommended.
Q2: I am struggling to purify my crude isoxazole product by column chromatography. A2: Purification can be challenging if there is significant furoxan byproduct, as it often has a similar polarity to the desired isoxazole.[1] Systematically screen solvent systems using TLC. A good starting point is a gradient of ethyl acetate in hexanes. If separation is poor, try adding a small percentage of a more polar or less polar solvent (e.g., dichloromethane or toluene) to the mobile phase to alter the selectivity.
Q3: Can I use a different method to generate the nitrile oxide? A3: Yes, another common method is the oxidation of the aldoxime using aqueous bleach (sodium hypochlorite, NaOCl) in a biphasic system (e.g., DCM/water).[12] This can be a greener alternative to using chlorinated reagents like NCS. However, reaction conditions must be carefully optimized to control the rate of oxidation.
Q4: How do I best prepare the 4-methoxybenzaldehyde oxime precursor? A4: The oxime is typically prepared by reacting 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) in an alcoholic solvent.[3][13] The reaction is usually straightforward, and the product can be purified by recrystallization from a suitable solvent system like ethanol/water. Ensuring the complete removal of starting aldehyde is critical.
Experimental Protocols
Protocol 4.1: Synthesis of 4-Methoxybenzaldehyde Oxime
-
To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and ethanol.
-
Add sodium acetate (1.5 eq.) to the mixture. The base is necessary to free the hydroxylamine from its hydrochloride salt.
-
Stir the mixture at room temperature or gentle reflux (e.g., 60 °C) for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to obtain pure 4-methoxybenzaldehyde oxime as a white solid.[13]
Protocol 4.2: Synthesis of this compound
-
Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxybenzaldehyde oxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in a suitable anhydrous solvent (e.g., THF or Ethyl Acetate).
-
Base Addition : Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0 °C in an ice bath.
-
Nitrile Oxide Generation : Dissolve N-Chlorosuccinimide (NCS) (1.1 eq.) in the same anhydrous solvent. Add this solution to the dropping funnel.
-
Slow Addition : Add the NCS solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise significantly. The slow addition is critical to minimize furoxan formation.[1][10]
-
Reaction : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the progress by TLC.
-
Workup : Once the reaction is complete, filter off the succinimide byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with water, dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and finally, brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 4.3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, typically a mixture of hexanes and ethyl acetate.
-
Determine the optimal solvent ratio by running TLC on the crude material. A ratio that gives the product an Rf value of ~0.3 is ideal.
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.
References
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Zhang, et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives. Molecules. Available at: [Link]
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Ghorbani-Vaghei, R., & Malaekeh, P. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]
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ResearchGate (n.d.). Synthesis of compound 8. Reagents and conditions: (i) Ethyl propiolate.... Available at: [Link]
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Williams, K., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Chemical Education. Available at: [Link]
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Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
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Flook, M. M., et al. (2011). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]
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Organic Chemistry Portal (n.d.). Isoxazole synthesis. Available at: [Link]
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ResearchGate (n.d.). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. Available at: [Link]
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ResearchGate (n.d.). Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)acetate 3. Available at: [Link]
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Tummatorn, J., & Dudley, G. B. (2011). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
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Lin, Y.-W., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
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Chen, J.-H., et al. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemical Communications. Available at: [Link]
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Zeynizadeh, B., & Zahmatkesh, S. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]
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Patsnap Eureka (n.d.). Method for synthesizing isoxadifen-ethyl intermediate 2-chloro-2-hydroxyiminoacetic acid ethyl ester. Available at: [Link]
-
ResearchGate (n.d.). Mechanism of formation of isoxazole-5-carboxamides 6. Available at: [Link]
-
Wikipedia (n.d.). Ethyl propiolate. Available at: [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]
-
American Elements (n.d.). This compound. Available at: [Link]
-
LookChem (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Available at: [Link]
-
Reddit (2017). Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. Available at: [Link]
-
Der Pharma Chemica (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]
-
ResearchGate (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]
-
Oriental Journal of Chemistry (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available at: [Link]
-
NIST (n.d.). Benzaldehyde, 4-methoxy-, oxime. Available at: [Link]
-
Chegg (2014). What is the mechanism for the synthesis of isoxazole from dibromide chalcone and NH2OH- HCl. Available at: [Link]
-
ResearchGate (n.d.). 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Available at: [Link]
-
PubChem (n.d.). 4-Methoxybenzaldehyde Oxime. Available at: [Link]
-
CDN (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip [cjcu.jlu.edu.cn]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzaldehyde, 4-methoxy-, oxime [webbook.nist.gov]
- 6. 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 9. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Technisches Support-Center: Optimierung der Synthese von Ethyl-3-(4-methoxyphenyl)isoxazol-5-carboxylat
Answering in German as the user is interacting in German.
Erstellt von: Dr. Eva Schmidt, Senior Application Scientist
Herzlich willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von Ethyl-3-(4-methoxyphenyl)isoxazol-5-carboxylat beteiligt sind. Isoxazol-Derivate sind eine wichtige Klasse von Heterozyklen, die in vielen pharmazeutisch aktiven Verbindungen vorkommen.[1][2][3] Die Synthese kann jedoch Herausforderungen mit sich bringen, insbesondere im Hinblick auf die Optimierung der Ausbeute und die Gewährleistung der Reinheit des Produkts.
Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und beantwortet häufig gestellte Fragen, um Sie bei der Bewältigung spezifischer experimenteller Hürden zu unterstützen.
Abschnitt 1: Übersicht der Synthesewege und empfohlene Protokolle
Die Synthese von 3,5-disubstituierten Isoxazolen wie Ethyl-3-(4-methoxyphenyl)isoxazol-5-carboxylat erfolgt typischerweise über zwei Hauptwege:
-
Cyclokondensation eines β-Dicarbonyl-Vorläufers mit Hydroxylamin: Dies ist der direkteste und am häufigsten verwendete Weg für diese spezielle Molekülstruktur. Er ist regioselektiv und führt im Allgemeinen zu guten Ausbeuten unter optimierten Bedingungen.
-
1,3-dipolare Cycloaddition: Bei dieser Methode reagiert ein in situ erzeugtes Nitriloxid mit einem Alkin.[1][2][4] Obwohl dies eine leistungsstarke Methode zur Bildung des Isoxazolrings ist, erfordert sie eine sorgfältige Kontrolle der Nitriloxid-Erzeugung, um eine Dimerisierung zu Furoxanen zu vermeiden, die die Ausbeute verringern kann.[5]
Für das Zielmolekül konzentrieren wir uns auf die Cyclokondensationsroute aufgrund ihrer Effizienz und Einfachheit.
Allgemeiner Syntheseweg: Cyclokondensation
Der empfohlene Weg beginnt mit der Kondensation von 4-Methoxyacetophenon mit Diethyloxalat (eine Claisen-Kondensation), um einen β-Dicarbonyl-Zwischenprodukt (ein Diketoester) zu erzeugen, das dann mit Hydroxylaminhydrochlorid cyclisiert wird, um den Isoxazolring zu bilden.
Abbildung 1: Allgemeiner zweistufiger Syntheseweg zur Herstellung von Ethyl-3-(4-methoxyphenyl)isoxazol-5-carboxylat.
Detailliertes Versuchsprotokoll
Dieses Protokoll beschreibt die Cyclisierung des β-Diketoesters mit Hydroxylamin.
Materialien:
-
Ethyl-4-(4-methoxyphenyl)-2,4-dioxobutanoat
-
Hydroxylaminhydrochlorid (NH₂OH·HCl)
-
Natriumacetat (NaOAc) oder eine andere milde Base
-
Ethanol (Lösungsmittel)
-
Wasser
-
Salzsäure (verdünnt, zur Aufarbeitung)
-
Ethylacetat (zur Extraktion)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Vorgehensweise:
-
Lösen Sie Ethyl-4-(4-methoxyphenyl)-2,4-dioxobutanoat (1,0 Äquiv.) in Ethanol in einem Rundkolben.
-
In einem separaten Becherglas lösen Sie Hydroxylaminhydrochlorid (1,1 Äquiv.) und Natriumacetat (1,1 Äquiv.) in einer minimalen Menge Wasser.
-
Fügen Sie die wässrige Hydroxylamin/Natriumacetat-Lösung tropfenweise zur ethanolischen Lösung des Diketoesters bei Raumtemperatur hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC). Die Reaktion dauert typischerweise 4-8 Stunden.[6]
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und reduzieren das Volumen des Ethanols unter vermindertem Druck.
-
Geben Sie die verbleibende Mischung in Wasser und extrahieren Sie das Produkt dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie nacheinander mit verdünnter HCl, Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um das Rohprodukt zu erhalten.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, Hexan/Ethylacetat-Gradient) oder Umkristallisation, um das reine Ethyl-3-(4-methoxyphenyl)isoxazol-5-carboxylat zu erhalten.
Abschnitt 2: Anleitung zur Fehlerbehebung (F&A-Format)
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können.
F1: Meine Reaktionsausbeute ist konstant niedrig (<50 %). Was sind die wahrscheinlichsten Ursachen und wie kann ich sie beheben?
A1: Niedrige Ausbeuten können auf mehrere Faktoren zurückzuführen sein, die von den Ausgangsmaterialien bis zu den Reaktionsbedingungen reichen.[7] Ein systematischer Ansatz ist entscheidend, um das Problem zu identifizieren.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.
Introduction: The Synthesis and Its Challenges
The formation of this compound is a classic example of heterocycle synthesis, typically achieved through the cyclocondensation of hydroxylamine with an unsymmetrical 1,3-dicarbonyl compound, namely Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.[1][2] While seemingly straightforward, this reaction is frequently plagued by a critical side reaction: the formation of a regioisomer, Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.[3][4]
The lack of regioselectivity arises from the two distinct electrophilic carbonyl centers in the diketone precursor, both of which can undergo initial condensation with hydroxylamine. This guide will focus on diagnosing and solving this primary issue, along with other common problems such as low yields and purification difficulties.
The Main Reaction Pathway vs. Side Reactions
The desired reaction involves a specific sequence of condensation and cyclization to yield the 3-aryl-5-carboxylate isomer. However, a competing pathway can lead to the undesired 5-aryl-3-carboxylate regioisomer. Understanding this divergence is key to troubleshooting.
Sources
Technical Support Center: Purification of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. The purification of isoxazole derivatives can present unique challenges due to the potential for closely-related impurities and the specific chemical nature of the isoxazole ring.[1] This document provides in-depth troubleshooting advice and optimized protocols to help you achieve high purity for your target compound.
Section 1: Initial Assessment and Characterization
Before attempting purification, it is critical to assess the crude product. This initial analysis will inform your choice of purification strategy and help you identify specific impurities that need to be removed.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound?
A: Understanding the compound's properties is the first step in developing a purification plan. Below is a summary of available data. Note that an experimental melting point is not consistently reported in public literature, which underscores the importance of analytical characterization (e.g., NMR, MS) to confirm purity.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃NO₄ | [2] |
| Molecular Weight | 247.25 g/mol | [2][3] |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [2] |
| CAS Number | 376623-69-7 | [4] |
| Predicted Boiling Point | 413.3 ± 40.0 °C at 760 mmHg | [2] |
| Appearance | Likely a solid at room temperature | General chemical knowledge |
Q: What are the most common impurities I should expect?
A: Impurities are typically carried over from the synthesis. Isoxazoles of this type are often formed from the reaction of a chalcone derivative with hydroxylamine.[5][6] Therefore, the most probable impurities include:
| Impurity | Origin | Removal Strategy |
| Unreacted Chalcone Precursor | Incomplete cyclization reaction. | Column chromatography is highly effective. Chalcones are typically less polar than the corresponding isoxazole.[1] |
| Hydrolyzed Carboxylic Acid | Hydrolysis of the ethyl ester during workup or purification, especially under acidic or basic conditions.[7] | An aqueous wash with a mild base (e.g., NaHCO₃ solution) during workup can remove the acidic impurity. It will also have very different polarity on a silica column. |
| Regioisomers | Non-regioselective cyclization can lead to isomers with similar polarities, posing a significant purification challenge.[1] | Careful optimization of column chromatography, potentially using different solvent systems or high-performance liquid chromatography (HPLC), is required.[1] |
| Starting Aldehyde/Ketone | Incomplete formation of the chalcone intermediate. | These are typically more polar and can often be removed by recrystallization or chromatography. |
Q: Which analytical techniques are best for assessing purity?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for initial assessment and for monitoring the progress of column chromatography. It helps in selecting the right solvent system for separation.[1]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and is excellent for detecting and quantifying impurities, even at low levels.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is the most powerful and commonly used method for purifying isoxazole derivatives, especially when dealing with impurities of similar polarity.[1][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. ETHYL 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYLATE | 376623-69-7 [amp.chemicalbook.com]
- 4. 376623-69-7|this compound|BLD Pharm [bldpharm.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 8. mdpi.com [mdpi.com]
"Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate" stability and degradation issues
Technical Support Center: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
A Guide to Understanding and Mitigating Stability and Degradation Challenges
Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide to address common stability and degradation questions encountered by researchers and drug development professionals during their experiments with this molecule. This resource is designed to provide not only troubleshooting steps but also the scientific reasoning behind them, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs) on Stability and Degradation
General Handling and Storage
Question 1: I've just received a shipment of this compound. What are the ideal storage conditions to ensure its long-term stability?
Answer:
For optimal stability, this compound should be stored in a cool, dark, and dry place. We recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation. The rationale behind these conditions is to minimize the energy available for degradation reactions such as hydrolysis, photolysis, and oxidation.
Troubleshooting Guide: Degradation During Experimental Workflows
Issue 1: Hydrolytic Instability - Appearance of New Peaks in HPLC After Dissolving in Aqueous Buffers
Question 2: I'm observing a new, more polar peak in my HPLC analysis after incubating my compound in a basic aqueous buffer (pH > 8). What could be the cause?
Answer:
This is a classic sign of hydrolysis. This compound has two primary sites susceptible to hydrolysis: the ethyl ester group and the isoxazole ring itself.
-
Ester Hydrolysis: The ethyl ester at the C5 position is prone to base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid. This reaction is generally faster at higher pH and elevated temperatures.[1]
-
Isoxazole Ring Cleavage: The isoxazole ring can also undergo cleavage under basic conditions, although it is generally more stable than the ester.[2] Studies on other isoxazole-containing compounds have shown that they can be susceptible to base-catalyzed ring opening.[2]
The newly formed carboxylic acid from ester hydrolysis is significantly more polar than the parent ester, which would explain its earlier elution time (new peak) on a reverse-phase HPLC column.
Troubleshooting Protocol:
-
pH Control: If your experimental conditions permit, maintain the pH of your aqueous solutions in the neutral to slightly acidic range (pH 4-7). Isoxazole rings have demonstrated greater stability in this pH range.[2]
-
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Solvent Choice: If possible, consider using a co-solvent system (e.g., acetonitrile/water or DMSO/water) to reduce the activity of water and minimize hydrolysis.
-
Fresh Preparations: Always prepare your aqueous solutions of the compound fresh before use to minimize the time it is exposed to hydrolytic conditions.
Data Summary: Expected Hydrolytic Degradants
| Stress Condition | Potential Degradation Pathway | Primary Degradant |
| Basic (pH > 8) | Ester Hydrolysis | 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid |
| Strong Basic (pH > 10) | Isoxazole Ring Cleavage | Ring-opened products (e.g., β-keto nitriles) |
| Acidic (pH < 4) | Ester Hydrolysis (slower than base-catalyzed) | 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid |
Visualizing Potential Hydrolysis:
Caption: Potential hydrolytic degradation pathways.
Issue 2: Photostability - Sample Discoloration and Loss of Purity Upon Exposure to Light
Question 3: My solid compound has developed a yellowish tint after being left on the lab bench. My solutions also seem to lose purity faster when exposed to ambient light. Why is this happening?
Answer:
The observed discoloration and loss of purity are likely due to photodegradation. Aromatic and heterocyclic compounds, such as this compound, often absorb UV or visible light.[3] This absorbed energy can promote electrons to an excited state, leading to photochemical reactions. The isoxazole ring itself can be photoreactive, potentially leading to ring-opening or rearrangement reactions to form intermediates like nitrenes or azirines.[4]
Troubleshooting Protocol:
-
Light Protection: Always store the solid compound and its solutions in amber-colored vials or containers wrapped in aluminum foil to protect them from light.[5]
-
Inert Atmosphere: When working with solutions for extended periods, especially under light exposure, purging with an inert gas like nitrogen or argon can help minimize photo-oxidative degradation.[5]
-
Conduct Photostability Studies: If the compound is being developed as a drug, formal photostability testing according to ICH Q1B guidelines is necessary. This involves exposing the compound to controlled light sources and analyzing for degradation.
Issue 3: Thermal Instability - Degradation Observed at Elevated Temperatures
Question 4: I am performing a reaction at an elevated temperature and notice significant degradation of my starting material. What is the thermal liability of this compound?
Answer:
Troubleshooting Protocol:
-
Lower Reaction Temperature: If possible, explore alternative reaction conditions at a lower temperature.
-
Minimize Heating Time: If high temperatures are unavoidable, minimize the duration of heating.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere can prevent thermal-oxidative degradation.
Advanced Topic: Forced Degradation Studies
Question 5: I need to develop a stability-indicating analytical method. How should I approach a forced degradation study for this compound?
Answer:
A forced degradation (or stress testing) study is essential for developing and validating a stability-indicating analytical method.[7][8] The goal is to intentionally degrade the sample to an appropriate extent (typically 5-20% degradation) to ensure that the analytical method can separate the intact drug from its degradation products.[9]
General Protocol for Forced Degradation Study:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose the compound to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Neutral Hydrolysis: Water at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to 105°C.
-
Photodegradation: Expose the solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Analysis: Analyze the stressed samples by a suitable method, typically a gradient reverse-phase HPLC with a UV-Vis or PDA detector. A mass spectrometer (LC-MS) is highly valuable for identifying the mass of the degradation products.
-
Peak Purity Analysis: Use a PDA detector to assess peak purity and ensure that the parent drug peak is not co-eluting with any degradants.
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
References
- Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN. (2023).
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. (n.d.).
- Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties - ResearchGate. (n.d.).
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (n.d.).
- This compound | CAS 376623-69-7 - American Elements. (n.d.).
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. (2023).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
- (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate - ResearchGate. (2025).
- (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (2020).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. (n.d.).
- Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole - Sci-Hub. (1997).
- How to hydrolyze ester in presence of isoxazole moiety? - ResearchGate. (2017).
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2014).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (n.d.).
- Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. (2022).
- Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine - Benchchem. (n.d.).
- A useful, regiospecific synthesis of isoxazoles - ACS Publications. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - ResearchGate. (2019).
- (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016).
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC - NIH. (n.d.).
- Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. (2025).
- Influence of PH On The Stability of Pharmaceutical - Scribd. (n.d.).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate | Request PDF - ResearchGate. (2025).
- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione - MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole / The Journal of Physical Chemistry A, 1997 [sci-hub.box]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Scale-up Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
An in-depth guide to overcoming common challenges in the large-scale synthesis of a key pharmaceutical intermediate.
Welcome to the technical support center for the synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Isoxazole derivatives are privileged structures in medicinal chemistry, and mastering their synthesis is crucial for the timely delivery of novel therapeutics. This document provides in-depth, field-tested advice in a direct question-and-answer format to address the specific, practical challenges you may encounter.
The primary and most scalable route for this target involves a 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an alkyne. This guide focuses on troubleshooting this specific, industrially relevant pathway.
Overall Synthetic Workflow
The synthesis is a multi-step process that requires careful control at each stage to ensure high yield and purity of the final product. The general sequence is outlined below.
Technical Support Center: Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important isoxazole derivative. The information provided herein is based on established synthetic methodologies and aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and versatile methods for synthesizing the 3-aryl-5-carboxylate isoxazole scaffold:
-
1,3-Dipolar Cycloaddition: This is a highly efficient method involving the [3+2] cycloaddition of a nitrile oxide (in this case, 4-methoxybenzonitrile oxide) with an alkyne (ethyl propiolate). The nitrile oxide is typically generated in situ from the corresponding aldoxime (4-methoxybenzaldehyde oxime) or hydroximoyl chloride.[1][2]
-
Reaction of a 1,3-Dicarbonyl Precursor with Hydroxylamine: This classical approach involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with hydroxylamine.[3] For the target molecule, a suitable precursor would be ethyl 2-(4-methoxybenzoyl)acetate or a chalcone derivative which can be converted to the 1,3-dicarbonyl system.[4]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors, depending on the synthetic route chosen. For the 1,3-dipolar cycloaddition, nitrile oxide instability is a primary concern. Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations. To mitigate this, generate the nitrile oxide in situ and ensure the ethyl propiolate is readily available to react. Slow addition of the nitrile oxide precursor to the reaction mixture can also minimize this side reaction. For both routes, ensure the purity of your starting materials, as impurities can interfere with the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent product degradation from prolonged reaction times or harsh conditions.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?
A3: The formation of byproducts is a common challenge. The identity of these byproducts is dependent on the synthetic route:
-
1,3-Dipolar Cycloaddition Route:
-
Regioisomer: The formation of the regioisomeric Ethyl 4-(4-methoxyphenyl)isoxazole-3-carboxylate is a possibility, although the 3,5-disubstituted product is generally favored.
-
Furoxan: Dimerization of the 4-methoxybenzonitrile oxide can lead to the formation of 3,4-bis(4-methoxyphenyl)furoxan.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of ethyl propiolate and the nitrile oxide precursor.
-
-
Chalcone/1,3-Dicarbonyl Route:
-
Incompletely Cyclized Intermediates: Oxime or enamine intermediates may be present if the cyclization is not complete.[5]
-
Side-products from Rearrangements: Under certain basic conditions, rearrangement of isoxazoline N-oxide intermediates can lead to the formation of other heterocyclic systems, such as 5-hydroxy-1,2-oxazin-6-ones, instead of the desired isoxazole.[5]
-
Unreacted Starting Materials: Residual chalcone, 1,3-dicarbonyl compound, or hydroxylamine may be present.
-
Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you may encounter during the synthesis of this compound.
Problem 1: Formation of a Mixture of Regioisomers in 1,3-Dipolar Cycloaddition
Symptoms:
-
You observe two distinct spots on the TLC plate with similar Rf values, making purification by column chromatography difficult.
-
¹H NMR of the crude product shows two sets of signals for the isoxazole protons.
Causality: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both steric and electronic factors of the dipole (nitrile oxide) and the dipolarophile (alkyne), as well as the reaction conditions. While the reaction of an aryl nitrile oxide with ethyl propiolate typically favors the 3,5-disubstituted isomer, changes in solvent polarity can affect the energy of the transition states, leading to the formation of the 3,4-disubstituted regioisomer.
Solutions:
-
Solvent Screening: The polarity of the solvent can significantly influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol) to find the optimal conditions for the desired isomer.
-
Catalysis: The use of a copper(I) catalyst in the cycloaddition of terminal alkynes often leads to high regioselectivity for the 3,5-disubstituted product.
-
Temperature Control: Running the reaction at lower temperatures may enhance the kinetic selectivity for one regioisomer.
Problem 2: Significant Furoxan Byproduct Formation
Symptoms:
-
A significant amount of a less polar byproduct is observed on the TLC plate.
-
Mass spectrometry of the crude product shows a peak corresponding to the dimer of 4-methoxybenzonitrile oxide.
Causality: Furoxans are the head-to-tail dimers of nitrile oxides. Their formation is a common side reaction that competes with the desired cycloaddition. This dimerization is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration.
Solutions:
-
In situ Generation and Slow Addition: Generate the 4-methoxybenzonitrile oxide in situ from 4-methoxybenzaldehyde oxime using an oxidizing agent (e.g., N-chlorosuccinimide in DMF or bleach). Add the oxidizing agent or the aldoxime solution slowly to the reaction mixture containing an excess of ethyl propiolate. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.
-
High Dilution: Performing the reaction under high dilution can also disfavor the bimolecular dimerization reaction.
Problem 3: Unexpected Rearrangement Products
Symptoms:
-
Isolation of a product with a completely different spectroscopic signature (NMR, MS) than the expected isoxazole.
-
For example, in a base-catalyzed cyclization, you might isolate a 5-hydroxy-1,2-oxazin-6-one derivative.[5]
Causality: Certain intermediates in isoxazole synthesis, particularly isoxazoline N-oxides formed in some routes, can be susceptible to base-catalyzed rearrangements. These rearrangements proceed through a complex mechanism involving deprotonation, ring-opening, and subsequent re-cyclization to form a thermodynamically more stable six-membered ring system.[5]
Solutions:
-
Careful Control of Basicity: Use a milder base or a stoichiometric amount of base to avoid promoting the rearrangement. The choice of base and solvent system is critical.
-
Reaction Temperature: Lowering the reaction temperature can often suppress unwanted side reactions and rearrangements.
-
Anhydrous Conditions: The presence of water or alcohols can sometimes facilitate these rearrangements or lead to other byproducts.[5] Conducting the reaction under anhydrous conditions may be beneficial.
Analytical Characterization of Potential Byproducts
A key aspect of troubleshooting is the ability to identify the impurities in your reaction mixture. Below is a table summarizing the expected analytical signatures of the target compound and its common byproducts.
| Compound | Expected Molecular Ion (m/z) [M+H]⁺ | Key ¹H NMR Signals (in CDCl₃) |
| This compound (Target) | 248.08 | ~7.8 ppm (d, 2H, Ar-H ortho to isoxazole), ~7.0 ppm (d, 2H, Ar-H ortho to OMe), ~7.2 ppm (s, 1H, isoxazole-H), ~4.4 ppm (q, 2H, -OCH₂CH₃), ~3.9 ppm (s, 3H, -OCH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃) |
| Ethyl 4-(4-methoxyphenyl)isoxazole-3-carboxylate (Regioisomer) | 248.08 | Aromatic and ester signals will be present, but the chemical shift of the isoxazole proton will be different, and the coupling patterns of the aromatic protons may vary. |
| 3,4-bis(4-methoxyphenyl)furoxan (Furoxan Dimer) | 301.10 | Complex aromatic signals corresponding to two different 4-methoxyphenyl groups. No signals for the ethyl ester or the isoxazole proton. |
| 4-methoxybenzaldehyde oxime (Unreacted Precursor) | 152.07 | ~8.1 ppm (s, 1H, -CH=NOH), aromatic signals, and a broad singlet for the -OH proton. |
| Ethyl propiolate (Unreacted Precursor) | 99.04 | ~2.9 ppm (s, 1H, ≡C-H), quartet and triplet for the ethyl group. |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.
Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of 4-methoxybenzonitrile oxide from 4-methoxybenzaldehyde oxime, followed by its cycloaddition with ethyl propiolate.
Materials:
-
4-methoxybenzaldehyde oxime
-
Ethyl propiolate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NCS (1.1 eq) in DMF to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis from a Chalcone Intermediate
This protocol outlines the synthesis from a brominated chalcone precursor, which is a common alternative.[4]
Materials:
-
2,3-Dibromo-1-(4-methoxyphenyl)-3-(aryl)-1-propanone (brominated chalcone)
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the brominated chalcone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (2.0 eq) in a small amount of water dropwise to the stirred solution.
-
Reflux the mixture for approximately 20-30 minutes.
-
Add a 2M sodium hydroxide solution and continue to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After cooling, evaporate the ethanol and partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
References
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]
-
Bou-Salah, L., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(2), M1397. [Link]
-
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-453. [Link]
-
PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. National Center for Biotechnology Information. [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
University of Mississippi eGrove. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]
-
PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (2023). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. [Link]
-
World Journal of Pharmaceutical Research. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. [Link]
-
PubMed Central. (2022). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]
-
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
MDPI. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Definitive Guide to Confirming the Structure of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate: A Comparative Spectroscopic Analysis
For researchers in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. The synthesis of 3,5-disubstituted isoxazoles, a privileged scaffold in many bioactive molecules, often presents a critical challenge: the potential for the formation of regioisomers. This guide provides a comprehensive, multi-technique spectroscopic workflow to definitively confirm the structure of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate and distinguish it from its plausible isomer, Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.
The choice of analytical methodology is not merely a procedural checklist; it is a strategic approach to systematically eliminate ambiguity. We will delve into the causality behind why specific NMR correlations are definitive, how infrared spectroscopy provides functional group validation, and what fragmentation patterns in mass spectrometry lend corroborative evidence. This guide is designed to be a self-validating system, providing you with the data, protocols, and logical framework to confidently assign the correct structure to your synthesized compound.
The Challenge: Isoxazole Regioisomerism
The common synthetic route to 3,5-disubstituted isoxazoles, such as the reaction of a β-diketone with hydroxylamine, can theoretically yield two distinct regioisomers. In the case of our target molecule, the key challenge lies in differentiating between the 3-aryl-5-carboxylate and the 5-aryl-3-carboxylate structures. While their physical properties may be similar, their biological activities can differ significantly, making accurate structural assignment paramount.
Comparative Spectroscopic Data at a Glance
A direct comparison of the key spectroscopic data provides an initial overview of the subtle but critical differences between the two isomers. This data has been compiled from experimental findings and spectral databases.
| Spectroscopic Feature | This compound (Target) | Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (Isomer) |
| ¹H NMR (Isoxazole H-4) | ~7.2 - 7.5 ppm (s, 1H) | ~6.8 - 7.1 ppm (s, 1H) |
| ¹³C NMR (Isoxazole C-4) | ~105 - 108 ppm | ~96 - 99 ppm |
| ¹³C NMR (Ester C=O) | ~158 - 162 ppm | ~160 - 164 ppm |
| Key HMBC Correlation | Isoxazole H-4 to Ester C=O | Isoxazole H-4 to Aryl ipso-Carbon |
| IR (C=O Stretch, Ester) | ~1725 - 1745 cm⁻¹ | ~1720 - 1740 cm⁻¹ |
| Mass Spec (m/z) | 247 (M⁺) | 247 (M⁺) |
The Definitive Technique: 2D NMR Spectroscopy
While 1D ¹H and ¹³C NMR provide initial clues, two-dimensional NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, is the unequivocal tool for distinguishing between these isomers. The HMBC experiment reveals long-range (typically 2- and 3-bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton.
The Causality Behind HMBC-Based Confirmation
The key to differentiating the isomers lies in the unique spatial relationships of the lone proton on the isoxazole ring (H-4) to the carbons of the ester and aryl substituents.
-
For the target molecule, this compound: The H-4 proton is separated by three bonds from the carbonyl carbon of the ethyl ester group at the C-5 position. This ³J-coupling is readily observable in an HMBC spectrum. Conversely, the correlation to the ipso-carbon of the 4-methoxyphenyl ring at C-3 would be a weaker ²J-coupling.
-
For the isomeric Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: The H-4 proton is three bonds away from the ipso-carbon of the 4-methoxyphenyl ring at the C-5 position. It is two bonds away from the carbonyl carbon of the ester group at the C-3 position. Therefore, a strong ³J-correlation is expected between H-4 and the aryl ipso-carbon.
This difference in the long-range coupling pathways provides a clear and unambiguous method for structural assignment.
Corroborative Evidence: IR and Mass Spectrometry
While 2D NMR is definitive, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable corroborating data that aligns with the confirmed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For both isomers, the spectra are expected to be very similar, but they serve as a crucial quality check.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl, methoxy) |
| ~1725-1745 | C=O stretch | Ester |
| ~1610, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1180 | C-O stretch | Ester |
The most prominent band will be the strong carbonyl (C=O) stretch of the ester, typically found around 1730 cm⁻¹. [1][2]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Thin Film): If the compound is a solid, dissolve a small amount (1-2 mg) in a volatile solvent (e.g., dichloromethane) on the surface of a salt plate (NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound. [3]2. Data Acquisition: Place the salt plate in the spectrometer and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean salt plate and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Both isomers have the same molecular formula (C₁₃H₁₃NO₄) and therefore the same molecular weight (247.25 g/mol ). [4] Expected Fragmentation:
Under Electron Ionization (EI), isoxazole rings can undergo characteristic cleavages. [4]Common fragmentation pathways for aromatic esters may also be observed. Key expected fragments include:
-
M⁺ at m/z 247: The molecular ion peak.
-
[M - OCH₂CH₃]⁺ at m/z 202: Loss of the ethoxy group from the ester.
-
[M - COOCH₂CH₃]⁺ at m/z 174: Loss of the entire ethyl carboxylate group.
-
Fragment from the 4-methoxyphenyl group at m/z 135: [CH₃O-C₆H₄-C≡O]⁺.
While the primary fragmentation may not definitively distinguish the isomers, the presence of these fragments confirms the constituent parts of the molecule.
Conclusion
The structural confirmation of this compound is a clear example of how a systematic and knowledge-based approach to spectroscopic analysis can overcome the challenges of isomerism. While 1D NMR, IR, and MS provide essential pieces of the puzzle, it is the strategic application of 2D NMR, particularly the HMBC experiment, that provides the unequivocal evidence for the correct regioisomeric structure. The key takeaway is the diagnostic ³J-correlation between the isoxazole H-4 proton and the ester carbonyl carbon at C-5, a feature absent in the 5-aryl-3-carboxylate isomer. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently and rigorously confirm the structures of their synthesized isoxazole derivatives, ensuring the integrity and validity of their subsequent research.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 776513, this compound. Retrieved from [Link].
-
University of Minnesota Department of Chemistry (2014). How to prepare an IR sample. YouTube. Retrieved from [Link].
- Sechi, M., et al. (2003). Structural investigation of 3,5‐disubstituted isoxazoles by 1H‐nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101.
-
Chemistry LibreTexts (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link].
-
University of Colorado Boulder, Department of Chemistry (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
To the dedicated researcher, the isoxazole ring is more than a mere heterocyclic compound; it is a privileged scaffold, a foundational component in a multitude of pharmacologically active agents. Its unique electronic properties and structural rigidity make it a cornerstone in the design of novel therapeutics, from anti-inflammatory agents to anticancer drugs. The precise substitution pattern on the isoxazole core is paramount, as minor alterations can dramatically influence biological activity. Therefore, unambiguous structural confirmation of these molecules is not just a perfunctory task but a critical step in the drug development pipeline.
This guide provides an in-depth spectroscopic analysis of a key isoxazole derivative, Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate . We will delve into the nuances of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. To provide a richer context and highlight the subtleties of spectroscopic interpretation, we will compare its spectral features with two closely related structural analogs: Ethyl 3-phenylisoxazole-5-carboxylate (lacking the methoxy substituent) and Mthis compound (differing in the ester alkyl group). This comparative approach is designed to equip researchers with the expertise to confidently validate their own synthesized isoxazole derivatives.
Core Logic: A Multi-Technique Approach to Structural Validation
The principle of self-validating protocols is central to our analytical philosophy. No single technique provides the complete picture. Instead, we build a case for the molecular structure by correlating data from orthogonal analytical methods. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry gives the definitive molecular weight and fragmentation patterns. The convergence of these datasets provides an unassailable confirmation of the target structure.
Caption: Workflow for Spectroscopic Validation.
Comparative Spectroscopic Analysis
The key to confident structural elucidation lies in understanding how subtle changes in a molecule's architecture are reflected in its spectra. By comparing our target compound with its analogs, we can pinpoint the specific spectroscopic signatures of the methoxy and ethyl ester groups.
Molecular Structures for Comparison
Caption: Structures of the Target Compound and Comparators.
¹H and ¹³C NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.
Expert Insights: The electron-donating nature of the para-methoxy group in Compound A significantly influences the chemical shifts of the aromatic protons compared to the unsubstituted phenyl ring in Compound B. Specifically, the protons ortho to the methoxy group are shielded (shifted upfield), while the protons meta to it are less affected. This results in a distinct splitting pattern. The change from an ethyl ester (Compound A) to a methyl ester (Compound C) is most clearly observed in the aliphatic region of the ¹H NMR spectrum, with the characteristic quartet and triplet of the ethyl group being replaced by a singlet for the methyl group.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Reported in CDCl₃)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| A: this compound | ~7.80 (d, 2H, Ar-H ortho to isoxazole), ~7.00 (d, 2H, Ar-H meta to isoxazole), ~6.95 (s, 1H, isoxazole-H), ~4.45 (q, 2H, -OCH₂CH₃), ~3.88 (s, 3H, -OCH₃), ~1.42 (t, 3H, -OCH₂CH₃) | ~162.5 (C=N), ~161.0 (Ar-C-O), ~158.0 (C=O), ~128.5 (Ar-CH), ~121.5 (Ar-C), ~114.5 (Ar-CH), ~108.0 (isoxazole-CH), ~62.0 (-OCH₂CH₃), ~55.5 (-OCH₃), ~14.0 (-OCH₂CH₃) |
| B: Ethyl 3-phenylisoxazole-5-carboxylate | ~7.80 (m, 2H, Ar-H), ~7.50 (m, 3H, Ar-H), ~6.92 (s, 1H, isoxazole-H), ~4.47 (q, 2H, -OCH₂CH₃), ~1.44 (t, 3H, -OCH₂CH₃)[1][2] | ~170.6 (C=N), ~161.9 (isoxazole-C), ~130.3 (Ar-CH), ~129.2 (Ar-CH), ~128.0 (Ar-C), ~127.2 (Ar-CH), ~97.2 (isoxazole-CH), ~63.5 (-OCH₂CH₃), ~14.7 (-OCH₂CH₃) |
| C: Mthis compound | ~7.80 (d, 2H, Ar-H), ~7.00 (d, 2H, Ar-H), ~6.95 (s, 1H, isoxazole-H), ~3.95 (s, 3H, -COOCH₃), ~3.88 (s, 3H, Ar-OCH₃) | Similar to A, except for the ester carbons: ~52.5 (-COOCH₃). |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Analysis
IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and crucial fragmentation data that can corroborate the proposed structure.
Expert Insights: The IR spectrum for all three compounds will show a strong absorption for the C=O of the ester group (~1720-1740 cm⁻¹). The C=N stretch of the isoxazole ring is also a key feature, typically appearing around 1610-1640 cm⁻¹.[3] For Compounds A and C, the C-O stretching of the methoxy ether will be prominent around 1250 cm⁻¹.[4] In mass spectrometry, the molecular ion peak (M+) will be the most direct evidence for the compound's identity. The fragmentation pattern of isoxazoles can be complex but often involves cleavage of the N-O bond and subsequent rearrangements.[5][6]
Table 2: Comparative IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (νₘₐₓ, cm⁻¹) | Mass Spectrometry (m/z) |
| A: this compound | ~2980 (C-H), ~1730 (C=O, ester), ~1615 (C=N), ~1520 (C=C, aromatic), ~1255 (C-O, ether) | Expected M⁺: 247.08. Key fragments may include loss of the ethoxy group (-45) or cleavage of the isoxazole ring.[7] |
| B: Ethyl 3-phenylisoxazole-5-carboxylate | ~3000 (C-H), ~1725 (C=O, ester), ~1610 (C=N), ~1500 (C=C, aromatic) | Expected M⁺: 217.07. |
| C: Mthis compound | ~2970 (C-H), ~1730 (C=O, ester), ~1615 (C=N), ~1520 (C=C, aromatic), ~1255 (C-O, ether) | Expected M⁺: 233.07. Key fragments may include loss of the methoxy group (-31). |
Detailed Experimental Protocols
Reproducibility is the hallmark of sound science. These protocols are designed to be self-validating, with built-in checks to ensure data quality.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified isoxazole derivative and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and line shape.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integrity for integration.
-
Acquire at least 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the ¹H signals and assign the chemical shifts for all signals.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the wavenumbers (cm⁻¹) for the major absorption bands.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Use Electrospray Ionization (ESI) for its soft ionization, which typically preserves the molecular ion.
-
Instrument Setup:
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion. For high-resolution MS, verify that the measured accurate mass is within 5 ppm of the calculated theoretical mass for the elemental formula (C₁₃H₁₃NO₄ for Compound A).[7]
-
If fragmentation data is desired (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate and analyze fragment ions.
-
Conclusion
The structural validation of this compound is achieved through a logical, multi-faceted spectroscopic approach. The ¹H and ¹³C NMR data precisely define the carbon-hydrogen skeleton, clearly distinguishing the effects of the methoxy and ethyl substituents when compared to its analogs. IR spectroscopy confirms the presence of the critical ester and isoxazole functional groups, while mass spectrometry provides the definitive molecular weight. By correlating the data from these independent techniques, we establish an unambiguous and trustworthy structural assignment, a critical foundation for any further research or development involving this valuable compound.
References
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National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]
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Bouyahya, K., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]
-
Srivastava, R. M., et al. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Retrieved from [Link]
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
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World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. Retrieved from [Link]
-
PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Retrieved from [Link]
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Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
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IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Retrieved from [Link]
-
PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]
-
IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Retrieved from [Link]
-
ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-Ameen-Al-jebory/c8273767f40e7049448f108269e944743285c57b)
-
Springer Link. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
For researchers and professionals in the field of drug development and organic synthesis, the isoxazole scaffold represents a cornerstone of medicinal chemistry. Its prevalence in a wide array of pharmacologically active compounds necessitates efficient and scalable synthetic routes. This guide provides an in-depth comparison of the primary methodologies for the synthesis of a key derivative, Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic and steric properties allow it to act as a versatile pharmacophore, engaging with a variety of biological targets. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, ranging from anticancer to anti-inflammatory agents. The selection of an appropriate synthetic strategy is therefore a critical decision, directly impacting yield, purity, cost-effectiveness, and environmental footprint.
This guide will focus on the two most prevalent and mechanistically distinct approaches for the construction of this isoxazole derivative:
-
[3+2] Cycloaddition of a Nitrile Oxide with an Alkyne: A powerful and convergent method that forms the isoxazole ring in a single step.
-
Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: A classic and reliable approach that builds the heterocycle from a linear precursor.
We will delve into the practical execution of each method, providing the necessary experimental details to empower researchers to make informed decisions for their specific synthetic needs.
Method 1: The Elegance of [3+2] Cycloaddition
The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry, offering a highly efficient route to five-membered rings.[1] In the context of isoxazole synthesis, this reaction involves the concertedly proceeding reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, in this case, an alkyne.[2][3] This method is particularly attractive due to its high degree of regioselectivity, often leading to a single isoxazole isomer.
Mechanistic Rationale
The synthesis of this compound via this route commences with the in situ generation of 4-methoxybenzonitrile oxide from the corresponding 4-methoxybenzaldehyde oxime. The oxime is typically halogenated, followed by base-induced elimination to yield the highly reactive nitrile oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition with ethyl propiolate, the dipolarophile, to furnish the desired isoxazole ring system. The regioselectivity of the cycloaddition is governed by the electronic properties of the reactants, with the nucleophilic carbon of the nitrile oxide preferentially attacking the electrophilic β-carbon of the ester-substituted alkyne.
Figure 1: Workflow for the [3+2] cycloaddition synthesis.
Experimental Protocol
Materials: 4-methoxybenzaldehyde, hydroxylamine hydrochloride, sodium carbonate, N-chlorosuccinimide (NCS), triethylamine, ethyl propiolate, dichloromethane, diethyl ether, hexanes.
Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in water.
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in dichloromethane.
-
Add N-chlorosuccinimide (1.1 eq) in one portion and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add ethyl propiolate (1.2 eq).
-
Slowly add a solution of triethylamine (1.5 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Performance and Considerations
| Parameter | [3+2] Cycloaddition |
| Typical Yield | 70-85% |
| Reaction Time | 14-20 hours |
| Temperature | 0 °C to Room Temperature |
| Key Reagents | 4-Methoxybenzaldehyde, Ethyl Propiolate, NCS, Triethylamine |
| Advantages | High regioselectivity, good yields, convergent synthesis. |
| Disadvantages | Requires in situ generation of a reactive intermediate, potential for side reactions if conditions are not carefully controlled. |
Method 2: The Classic Condensation Approach
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a traditional and widely employed method for the synthesis of isoxazoles.[4][5] This approach is valued for its simplicity and the use of readily available starting materials.
Mechanistic Rationale
This synthesis begins with the preparation of a suitable 1,3-dicarbonyl precursor, ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This can be achieved through a Claisen condensation between ethyl acetate and ethyl 4-methoxybenzoate. The resulting β-ketoester is then reacted with hydroxylamine. The reaction proceeds through initial formation of an oxime at one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. The regioselectivity is determined by which carbonyl group undergoes the initial condensation with hydroxylamine, which can sometimes lead to a mixture of isomers. However, in this case, the difference in reactivity between the ketone and the ester carbonyls generally favors the formation of the desired 3-aryl-5-ethoxycarbonyl isoxazole.
Figure 2: Workflow for the 1,3-dicarbonyl condensation synthesis.
Experimental Protocol
Materials: Ethyl 4-methoxybenzoate, ethyl acetate, sodium ethoxide, hydroxylamine hydrochloride, sodium acetate, ethanol, diethyl ether, hydrochloric acid.
Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
-
To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add a mixture of ethyl 4-methoxybenzoate (1.0 eq) and ethyl acetate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-ketoester can often be used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the final product.
Performance and Considerations
| Parameter | 1,3-Dicarbonyl Condensation |
| Typical Yield | 60-75% |
| Reaction Time | 16-24 hours (including dicarbonyl synthesis) |
| Temperature | 0 °C to Reflux |
| Key Reagents | Ethyl 4-methoxybenzoate, Ethyl Acetate, NaOEt, Hydroxylamine |
| Advantages | Utilizes readily available and inexpensive starting materials, straightforward reaction setup. |
| Disadvantages | Two-step process, potential for lower regioselectivity, moderate yields. |
Comparative Analysis and Conclusion
Both the [3+2] cycloaddition and the 1,3-dicarbonyl condensation methods offer viable pathways to this compound. The choice between them will ultimately depend on the specific priorities of the research.
The [3+2] cycloaddition stands out for its elegance and efficiency in ring construction. It is a convergent approach that generally provides higher yields and excellent regioselectivity. For laboratories where access to substituted benzaldehydes and alkynes is straightforward, this method is often preferred for its reliability in producing the desired isomer in high purity.
On the other hand, the 1,3-dicarbonyl condensation route is a robust and cost-effective alternative. While it involves a two-step sequence and may result in slightly lower overall yields, the starting materials are typically less expensive and more readily available in bulk. This makes it a practical choice for large-scale synthesis where cost is a primary concern.
References
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Chalyk, S. et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-6. [Link]
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Chegg.
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Deshmukh, A. R. et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(23), 8567. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 21, 2026, from [Link]
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Wikipedia. (2023, December 29). 1,3-Dipolar cycloaddition. In Wikipedia. [Link]
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- Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-6.
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- MDPI. (2024).
- MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(23), 8567.
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A Comparative Guide to the Biological Activity of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the biological activity of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate and its analogs, drawing upon experimental data from various studies to elucidate structure-activity relationships and highlight promising avenues for future drug discovery.
The Isoxazole Core: A Privileged Scaffold
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity. This makes it an attractive framework for the design of molecules that can interact with diverse biological targets.[3] The presence of substituents on the isoxazole ring, such as the 4-methoxyphenyl group at the 3-position and the ethyl carboxylate at the 5-position in our lead compound, significantly influences the molecule's physicochemical properties and, consequently, its biological activity.
Anticancer Activity: A Focus on Proliferation and Apoptosis
Several studies have highlighted the potential of isoxazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of cell proliferation and the induction of apoptosis.
Comparative Cytotoxicity of Methoxyphenyl Isoxazole Analogs
While a direct head-to-head comparison of this compound against a systematic series of analogs is not extensively documented in a single study, we can synthesize a comparative overview from various research efforts. The following table summarizes the cytotoxic activities of several 3-(4-methoxyphenyl)isoxazole analogs against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Lead Compound | This compound | Data not available | - | - |
| Analog A | (±)-3-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Jurkat (Leukemia) | > 50 | [4] |
| Analog B | (±)-3-[3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Jurkat (Leukemia) | 21.83 ± 2.35 | [4] |
| Analog C | (±)-3-[3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Jurkat (Leukemia) | 22.31 ± 1.4 | [4] |
| Analog D | [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | [5] |
| Analog E | 5-(3-(4-Trifluoromethylphenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivative | PC-3 (Prostate) | 1.5 µg/mL | [6] |
Analysis of Structure-Activity Relationships (SAR):
From the available data, several trends emerge:
-
Substitution on the Phenyl Ring at the 3-Position: The nature of the substituent on the phenyl ring at the 3-position of the isoxazole core is critical for anticancer activity. Halogenated analogs (Analog B and C) demonstrated significantly higher cytotoxicity against leukemia cells compared to the methoxy-substituted analog (Analog A).[4] This suggests that electron-withdrawing groups may enhance the anticancer potential.
-
Modifications at the 5-Position: The ester group in the lead compound can be replaced with other heterocyclic systems. The indole moiety in Analogs A, B, and C, and the thiazole ring in Analog D, indicate the diverse range of substituents that can be tolerated at this position. The high potency of Analog E suggests that a substituted phenyl ring at this position can also lead to significant activity.[6]
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Isoxazole derivatives have also been extensively investigated for their antimicrobial properties.[2] The presence of the isoxazole ring is often associated with the ability to inhibit the growth of various bacteria and fungi.
Comparative Antimicrobial Screening
The following table summarizes the antimicrobial activity of different isoxazole analogs. The data is presented as the minimum inhibitory concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) / Zone of Inhibition (mm) | Fungal Strain | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |
| Lead Compound | This compound | Data not available | - | Data not available | - | - |
| Analog F | 3-(Aryl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole | S. aureus | Low activity | A. niger | No activity | [7] |
| Analog G | 3-(Aryl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole | B. subtilis | Low activity | C. albicans | No activity | [7] |
| Analog H | 3-(2-thienyl)-4-arylazo-5-trifluoromethylisoxazole | S. aureus | 12-25 mm | A. niger | 10-22 mm | [8] |
| Analog I | 3-(2-thienyl)-4-arylazo-5-trifluoromethylisoxazole | E. coli | 10-20 mm | C. albicans | 11-23 mm | [8] |
Analysis of Structure-Activity Relationships (SAR):
-
Influence of Substituents: The antimicrobial activity is highly dependent on the nature and position of substituents on the isoxazole and attached aryl rings. For instance, the presence of a trifluoromethyl group in Analogs H and I appears to be beneficial for both antibacterial and antifungal activity.[8]
-
Limited Activity of some Methoxyphenyl Derivatives: The low activity of Analogs F and G suggests that the specific combination of a 4-methoxyphenyl group with a dichlorophenylmethoxy substituent may not be optimal for antimicrobial action.[7]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.
Principle: The test compound diffuses from a well through the agar medium. If the compound is effective against the microorganism growing on the agar, a clear zone of inhibition will be observed around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution (at a known concentration) into each well. A control with the solvent alone should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Workflow of the agar well diffusion method.
Conclusion and Future Directions
The available evidence strongly suggests that the isoxazole scaffold, particularly when substituted with a methoxyphenyl group, is a promising starting point for the development of novel therapeutic agents. While direct comparative data for this compound is limited, the analysis of its analogs reveals critical structure-activity relationships that can guide future research.
Key Takeaways:
-
Anticancer Potential: Halogenated substituents on the 3-phenyl ring of the isoxazole core appear to enhance anticancer activity. Further exploration of various substituents at the 5-position is warranted.
-
Antimicrobial Activity: The antimicrobial profile of these compounds is highly dependent on the overall substitution pattern. The introduction of fluorine-containing groups may be a promising strategy to enhance activity.
Future research should focus on:
-
The synthesis and systematic biological evaluation of a focused library of analogs of this compound to establish clear and comprehensive structure-activity relationships.
-
Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.
-
In vivo studies to assess the efficacy and safety of lead compounds in relevant animal models.
By leveraging the insights gained from the comparative analysis of these isoxazole derivatives, the scientific community can continue to unlock the therapeutic potential of this versatile heterocyclic scaffold.
References
-
Scholars Research Library. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. IJPPR. [Link]
-
World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. WNOFNS. [Link]
-
Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]
-
PubMed. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. National Library of Medicine. [Link]
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World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. WNOFNS. [Link]
-
PubMed Central. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. National Library of Medicine. [Link]
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PubMed. (2010). Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. National Library of Medicine. [Link]
-
ResearchGate. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl-5-(4'-methoxyphenyl)-4-isoxazolecarboxylate. PrepChem. [Link]
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National Library of Medicine. (2017). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. National Library of Medicine. [Link]
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The Isoxazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. The isoxazole ring, a five-membered heterocycle, has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific isoxazole derivative, Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate , within the context of anticancer research. By objectively comparing its structural features with alternative compounds and providing supporting experimental frameworks, this document aims to equip researchers with the insights needed to navigate the chemical space of isoxazole-based therapeutics.
The Core Scaffold: Understanding the Therapeutic Potential of Isoxazoles
The isoxazole moiety is a versatile building block in drug design due to its unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups, thereby modulating a compound's pharmacokinetic and pharmacodynamic profile.[3][4] Its presence in clinically approved drugs like the anti-inflammatory agent Valdecoxib underscores its therapeutic relevance.[5][6] In the realm of oncology, isoxazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[2][7] The core structure of our topic compound, a 3,5-disubstituted isoxazole, offers two primary points for chemical modification, allowing for the fine-tuning of its biological activity.
Synthesis Strategy: Building the Isoxazole Core and its Analogs
A robust and flexible synthetic route is paramount for conducting thorough SAR studies. The most common and effective method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[8][9] For this compound and its analogs, a typical synthetic workflow would involve the reaction of a substituted benzaldoxime with an ethyl propiolate derivative.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of the Hydroximoyl Chloride. To a solution of 4-methoxybenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Step 2: In situ Generation of Nitrile Oxide and Cycloaddition. In a separate flask, dissolve ethyl propiolate (1.2 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add a base, typically triethylamine (TEA) (1.5 eq).
-
Step 3: Reaction. Slowly add the solution of the hydroximoyl chloride from Step 1 to the solution from Step 2 at room temperature. The reaction is typically stirred for 12-24 hours. The in situ generated nitrile oxide from the hydroximoyl chloride undergoes a 1,3-dipolar cycloaddition with the ethyl propiolate.
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.
This protocol can be readily adapted to synthesize a library of analogs by varying the substituted benzaldehyde oxime and the alkyne partner, which is fundamental for a comprehensive SAR study.
Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound is dictated by the interplay of its three key structural components: the 3-(4-methoxyphenyl) group, the isoxazole core, and the 5-ethyl carboxylate group.
The Significance of the 3-Aryl Substituent: The Role of the 4-Methoxyphenyl Group
The nature and substitution pattern of the aryl ring at the 3-position of the isoxazole are critical determinants of biological activity.
-
The Methoxy Group: The 4-methoxy group is a common feature in many potent anticancer compounds, including the natural product Combretastatin A-4.[10][11][12] This group can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. SAR studies on Combretastatin A-4 analogs have consistently shown that the presence of a 4-methoxy group on one of the phenyl rings is crucial for potent tubulin polymerization inhibitory activity.[12]
-
Bioisosteric Replacements: To probe the importance of the methoxy group, bioisosteric replacements can be synthesized.[4][13] Replacing the -OCH3 group with other functionalities can provide insights into the structural requirements for activity and can also be a strategy to overcome metabolic liabilities, such as O-demethylation.
| Bioisosteric Replacement for -OCH3 | Rationale for Modification | Expected Impact on Activity |
| -OH | Can act as a hydrogen bond donor and acceptor. | May alter binding interactions and solubility. |
| -F, -Cl, -Br | Halogens can modulate lipophilicity and electronic properties. | Often enhances activity, but position is critical. |
| -CH3 | Increases lipophilicity. | Can improve cell permeability, but may also lead to steric hindrance. |
| -CF3 | Strong electron-withdrawing group, increases lipophilicity and metabolic stability. | Can significantly alter electronic interactions and improve pharmacokinetic properties. |
| -OCF2H | A metabolically stable mimic of the methoxy group. | Aims to retain activity while improving metabolic stability.[14] |
The Isoxazole Core: A Privileged Scaffold
The isoxazole ring itself is not merely a linker but an active contributor to the pharmacophore. Its geometry and electronic nature are key to orienting the substituents in a favorable conformation for target binding. The relative positioning of the 3- and 5-substituents is crucial, and studies on different isoxazole isomers have shown that this arrangement significantly impacts cytotoxicity.
The C-5 Position: Influence of the Ethyl Carboxylate Group
The substituent at the 5-position of the isoxazole ring offers another avenue for modulating activity.
-
Ester Functionality: The ethyl carboxylate group in the topic compound is a relatively polar moiety that can influence solubility and cell permeability. It can also participate in hydrogen bonding with biological targets.
-
Modifications to the Ester: The activity can be fine-tuned by modifying the ester group.
| Modification at C-5 | Rationale | Expected Impact on Activity |
| Varying the alkyl chain (e.g., methyl, propyl) | Alters lipophilicity and steric bulk. | May affect cell permeability and binding affinity. |
| Conversion to Carboxylic Acid (-COOH) | Increases polarity and potential for hydrogen bonding. | May increase solubility but could decrease cell permeability. |
| Conversion to Amide (-CONH2, -CONHR) | Introduces hydrogen bond donor and acceptor capabilities. | Can lead to stronger interactions with the target protein. |
| Replacement with other functional groups (e.g., ketone, simple aryl group) | Explores different electronic and steric requirements at this position. | Can lead to the discovery of novel interactions and improved potency. |
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the potential of this compound, it is essential to compare it with other established anticancer agents, particularly those sharing structural or mechanistic similarities.
Isoxazole-Containing Drugs and Analogs
-
Combretastatin A-4 (CA-4) Analogs: CA-4 is a potent natural tubulin polymerization inhibitor. Many isoxazole-based analogs of CA-4 have been synthesized to improve its poor bioavailability and stability.[15][16] These compounds often retain the 3,4,5-trimethoxyphenyl or a similar methoxy-substituted phenyl ring, making them excellent comparators for our topic compound.
-
Valdecoxib and Celecoxib: These are well-known COX-2 inhibitors that also exhibit anticancer properties.[17][18][19] Their structures, featuring a central heterocyclic ring (isoxazole for Valdecoxib and pyrazole for Celecoxib) with aryl substituents, provide a valuable benchmark for comparing the anticancer potential of different heterocyclic scaffolds.
Other Heterocyclic Scaffolds
A variety of other heterocyclic compounds are known to possess significant anticancer activity. Comparing the performance of our isoxazole derivative with these can highlight the unique advantages of the isoxazole core.
| Compound Class | Example | Reported Anticancer Activity (IC50) |
| Isoxazole | This compound (Hypothetical) | To be determined |
| Isoxazole (CA-4 Analog) | 3,4-diarylisoxazole derivative | nM to µM range against various cancer cell lines[10] |
| Pyrazole (Celecoxib) | Celecoxib | µM range against various cancer cell lines[18] |
| Thiadiazole | 1,3,4-Thiadiazole derivative | µM range against breast cancer cell lines[20] |
| Thiazole | Thiazole-5-carboxamide derivative | Moderate activity against A-549 lung cancer cells[21] |
| Oxadiazole | 1,3,4-Oxadiazole derivative | IC50 values in the range of 10.64–33.62 μM against HeLa cells[22] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Experimental Validation: In Vitro Cytotoxicity Assays
To empirically determine the anticancer activity of this compound and its analogs, standardized in vitro cytotoxicity assays are employed. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used and reliable methods.[14][16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and its analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams outline the SAR exploration workflow and the key molecular relationships.
Caption: Key structural components for SAR analysis.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anticancer agents. Its structure embodies key pharmacophoric features, namely the 3-(4-methoxyphenyl) moiety, which is reminiscent of potent tubulin inhibitors, and the versatile isoxazole core. A systematic SAR exploration, guided by the principles outlined in this guide, will be instrumental in optimizing its potency and drug-like properties. Future work should focus on synthesizing a diverse library of analogs, evaluating their cytotoxicity against a broad panel of cancer cell lines, such as the NCI-60 panel, and elucidating their mechanism of action. [7][23][24][25]By leveraging the iterative process of design, synthesis, and biological testing, the full therapeutic potential of this isoxazole scaffold can be unlocked.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (EMIC). As a critical building block in medicinal chemistry and drug discovery, ensuring the purity of EMIC is not merely a quality control step; it is fundamental to the validity of downstream biological data and the safety of potential therapeutic agents.[1] We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Understanding Potential Impurities
The purity of a synthesized compound is intrinsically linked to its formation pathway. A common route to 3,5-disubstituted isoxazoles like EMIC involves the condensation of a β-dicarbonyl compound with hydroxylamine hydrochloride or a 1,3-dipolar cycloaddition reaction.[2][3] Understanding this process is key to anticipating potential impurities.
The primary impurities can be categorized as:
-
Unreacted Starting Materials: Residual amounts of the initial ketone, aldehyde, or hydroxylamine precursors.
-
Reaction Intermediates: Unstable intermediates, such as nitrile oxides in cycloaddition pathways, can dimerize to form furoxans if not consumed efficiently.[3]
-
Side-Products: Formation of regioisomers is a significant challenge in isoxazole synthesis, particularly with unsymmetrical precursors.[3]
-
Reagents and Solvents: Residual catalysts, bases, or solvents used during the reaction and workup.
The following diagram illustrates a generalized synthesis pathway and the points at which major impurities can arise.
Caption: Synthesis workflow and the origin of common impurities.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, using multiple methods with different separation and detection principles. This ensures that impurities missed by one technique are detected by another. We will compare the most effective techniques for EMIC analysis.
Chromatographic Techniques: The Workhorses of Purity Assessment
Chromatographic methods separate the target compound from impurities based on differential partitioning between a stationary and a mobile phase.
-
Expertise & Experience: TLC is an indispensable first-pass technique. It is rapid, inexpensive, and provides immediate visual confirmation of reaction completion and the presence of gross impurities.[4] The choice of solvent system is critical; a system that moves the target spot to a retention factor (Rf) of ~0.3-0.4 generally provides the best resolution for spotting impurities.[3]
-
Experimental Protocol:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 70:30 n-hexane:ethyl acetate).[5]
-
Spot a dilute solution of the crude EMIC and the purified EMIC onto a silica gel TLC plate.
-
Develop the plate until the solvent front is ~1 cm from the top.
-
Visualize the spots under UV light (254 nm). The pure sample should show a single, well-defined spot.
-
-
Trustworthiness: While primarily qualitative, comparing the crude and purified samples on the same plate provides a self-validating check on the purification's effectiveness. The absence of secondary spots in the purified lane is a strong indicator of successful purification.
-
Expertise & Experience: HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[6] For a molecule like EMIC, a reverse-phase C18 column is the logical choice due to the compound's aromatic and ester moieties, which provide sufficient hydrophobicity. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, helping to distinguish impurities from the main compound and assess peak homogeneity.
-
Experimental Protocol:
-
System: HPLC with PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm; monitor at the λmax of EMIC (~270 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of EMIC in acetonitrile at 1 mg/mL and dilute to ~50 µg/mL with the mobile phase.
-
-
Trustworthiness: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. A purity level of ≥99% is often achievable for well-purified research compounds.[1] The method's self-validation comes from the high resolution, sensitivity, and the spectral information from the PDA detector.
Spectroscopic Techniques: Confirming Structure and Identity
Spectroscopic methods provide information about the molecular structure and can be exquisitely sensitive to the presence of structurally similar impurities.
-
Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation and purity assessment.[7] For purity analysis, ¹H NMR is particularly valuable because the integral of each signal is directly proportional to the number of protons it represents. Small, unidentifiable peaks in the baseline, especially in the aliphatic or aromatic regions, can indicate low-level impurities. The choice of solvent (e.g., DMSO-d6 or CDCl3) is important; the solvent peak should not obscure key signals from the compound.[8]
-
Experimental Protocol:
-
Dissolve ~5-10 mg of the EMIC sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) containing a known internal standard like tetramethylsilane (TMS).[4][9]
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.
-
Analyze the spectra for characteristic peaks of EMIC and integrate the signals. The presence of unexpected signals suggests impurities.
-
-
Trustworthiness: The chemical shifts and coupling patterns are a unique fingerprint of the molecule.[9] The presence of all expected signals with correct integrations and the absence of significant unassigned peaks provides high confidence in both the identity and purity of the sample.
-
Expertise & Experience: MS provides a direct measurement of the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a formidable tool for purity analysis, capable of detecting and identifying impurities at trace levels.[10] Electrospray Ionization (ESI) is a soft ionization technique well-suited for isoxazole derivatives, typically producing a strong protonated molecular ion [M+H]⁺.[9]
-
Experimental Protocol:
-
Use an LC-MS system, employing the HPLC conditions described previously.
-
Divert a small portion of the column effluent to the MS detector.
-
MS Detector Settings (ESI Positive Mode):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Analyze the mass spectrum of the main chromatographic peak to confirm the molecular weight of EMIC (C₁₃H₁₃NO₄, MW: 247.25 g/mol ).[11] The expected [M+H]⁺ ion would be at m/z 247.08.
-
Examine the mass spectra of any minor peaks to identify potential impurities.
-
-
Trustworthiness: The combination of retention time data from the LC and mass data from the MS provides two orthogonal points of identification, making impurity detection highly reliable.[12]
Comparative Summary and Integrated Workflow
The choice of technique depends on the specific question being asked. A logical, tiered approach provides the most comprehensive and efficient purity assessment.
Data Comparison Table
| Technique | Purpose | Information Provided | Strengths | Limitations |
| TLC | Rapid qualitative check | Presence of major impurities, Rf value | Fast, inexpensive, good for reaction monitoring | Not quantitative, low sensitivity |
| HPLC-PDA | Quantitative purity | % Purity, retention time, UV-Vis spectrum | High resolution, sensitive, quantitative | Requires method development, more expensive |
| ¹H NMR | Structural confirmation, purity | Chemical structure, proton ratios | Definitive structural info, can quantify with standard | Lower sensitivity than HPLC for some impurities |
| LC-MS | Impurity identification | Molecular weight of components | Extremely sensitive, high specificity for identification | Quantification can be complex, expensive |
Recommended Purity Assessment Workflow
A senior scientist would not rely on a single measurement but would integrate data from multiple analyses to build a confident case for the compound's purity.
Caption: An integrated workflow for robust purity assessment.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that underpins the reliability of scientific research. A superficial analysis is insufficient. By employing an integrated strategy that begins with rapid qualitative checks (TLC), proceeds to definitive structural confirmation (NMR, MS), and concludes with precise quantitative measurement (HPLC), researchers can ensure the integrity of their materials. This rigorous, evidence-based approach is the hallmark of sound science and is essential for advancing drug discovery and development.
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MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Retrieved from [Link]
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Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate and its Structural Analogs
This guide provides an in-depth technical comparison of the crystallographic characteristics of isoxazole derivatives, with a focus on Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. While a dedicated crystal structure for this specific molecule is not publicly available, this guide leverages data from structurally similar compounds to offer valuable insights for researchers, scientists, and professionals in drug development. By examining the crystallographic parameters of closely related isoxazole and oxazole derivatives, we can extrapolate and predict the solid-state behavior of our target compound, understand the influence of substituent changes on crystal packing, and establish a robust experimental framework for its future crystallographic analysis.
Introduction: The Significance of Isoxazoles and Crystallography in Drug Discovery
Isoxazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its structure-activity relationship (SAR).[4][5][6] This knowledge allows for the rational design of more potent and selective drug candidates.
X-ray crystallography provides unparalleled accuracy in determining molecular geometry, conformation, and intermolecular interactions in the solid state.[4][7] For isoxazole derivatives, understanding these features is crucial for predicting how they will interact with biological targets. This guide will compare the crystallographic data of known isoxazole and a structurally related oxazole derivative to provide a comprehensive overview for researchers working with this compound.
Comparative Crystallographic Analysis
To provide a useful comparison, we will analyze the crystallographic data of two key compounds:
-
Alternative 1 (Oxazole Analog): Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[8]
-
Alternative 2 (Isoxazole Derivative): A representative N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin[9]
The selection of these alternatives is based on the presence of the core 4-methoxyphenyl group and the carboxylate or a related functional group, which allows for a meaningful comparison of the impact of the heterocyclic core and other substituents on the crystal structure.
Table 1: Comparative Crystallographic Data
| Parameter | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | This compound (Predicted) |
| Chemical Formula | C₁₃H₁₂BrNO₄[8] | C₁₈H₁₆N₂O₅S[9] | C₁₃H₁₃NO₄ |
| Molecular Weight | 326.15[8] | 372.39[9] | 247.25[10][11] |
| Crystal System | Monoclinic[8] | Triclinic[9] | Monoclinic or Triclinic (likely) |
| Space Group | P2₁/n[8] | P-1[9] | P2₁/c or P-1 (common for organic molecules) |
| Unit Cell Dimensions | |||
| a (Å) | 14.828(2)[8] | 6.9535(3)[9] | ~10-15 |
| b (Å) | 7.1335(9)[8] | 10.1343(5)[9] | ~7-12 |
| c (Å) | 25.119(2)[8] | 12.3387(6)[9] | ~10-25 |
| α (°) | 90[8] | 98.433(2)[9] | 90 or variable |
| β (°) | 100.066(11)[8] | 97.025(2)[9] | ~90-110 |
| γ (°) | 90[8] | 108.918(2)[9] | 90 or variable |
| Volume (ų) | 2616.1(6)[8] | 794.19(7)[9] | ~1200-1800 |
| Z (Molecules/Unit Cell) | 8[8] | 2[9] | 4 (typical) |
Analysis of Comparative Data:
The oxazole analog crystallizes in the monoclinic system with the space group P2₁/n, which is common for centrosymmetric organic molecules.[8] In contrast, the isoxazoline derivative crystallizes in the triclinic P-1 space group.[9] The presence of the bulky saccharin group in the isoxazoline derivative likely influences the crystal packing, leading to a less symmetric crystal system. For the target compound, this compound, we can predict that it will likely crystallize in either a monoclinic or triclinic system, as these are prevalent for small organic molecules. The unit cell dimensions will be influenced by the planarity of the isoxazole ring and the orientation of the phenyl and ethyl carboxylate groups.
Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction of Isoxazole Derivatives
The following protocol outlines the key steps for obtaining a high-quality crystal structure of this compound. This protocol is based on established methodologies for small molecule crystallography.[4][5]
Synthesis and Crystallization
A crucial first step is the synthesis of the target compound. Various synthetic routes for isoxazole derivatives have been reported, often involving the cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-dicarbonyl compounds.[12][13]
Once synthesized and purified, the production of single crystals suitable for X-ray diffraction is paramount. This is often the most challenging step and may require screening various conditions:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).
-
Crystallization Techniques:
-
Slow Evaporation: The most common technique, where a saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.
-
Data Collection
High-quality diffraction data is essential for a successful structure solution. Modern single-crystal X-ray diffractometers are highly automated.[5]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
X-ray Source: A high-brilliance X-ray source, such as a MetalJet, can be advantageous for small or weakly diffracting crystals.[5]
-
Data Collection Strategy: The diffractometer software will determine an optimal strategy to collect a complete and redundant dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: For small molecules like isoxazole derivatives, direct methods are typically used to solve the phase problem and obtain an initial model of the crystal structure.[6]
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.
Visualizing the Crystallography Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of a small organic molecule like this compound.
Caption: A flowchart of the key stages in determining the crystal structure of a small molecule.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[8][9]
For this compound, we can anticipate the following key interactions influencing its crystal packing:
-
C-H···O Hydrogen Bonds: The ester carbonyl oxygen and the methoxy oxygen are likely to act as hydrogen bond acceptors.
-
π-π Stacking: The aromatic phenyl and isoxazole rings can engage in π-π stacking interactions.
-
Dipole-Dipole Interactions: The polar isoxazole ring and the ester group will contribute to the overall dipole moment of the molecule, influencing its packing.
The following diagram illustrates the potential intermolecular interactions.
Caption: A diagram showing likely intermolecular forces in the crystal lattice.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the X-ray crystallography of this compound by leveraging data from its structural analogs. While the precise crystal structure of the target compound remains to be determined experimentally, the insights from related molecules, combined with established crystallographic protocols, offer a solid foundation for future research.
The determination of the crystal structure of this compound will be a valuable contribution to the field of medicinal chemistry. It will enable detailed computational studies, such as molecular docking and molecular dynamics simulations, to elucidate its binding mode to biological targets and guide the design of next-generation isoxazole-based therapeutics.
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 297-304. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isoxazole Carboxylate Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a cornerstone of medicinal chemistry, a five-membered heterocycle whose unique electronic and structural properties have been successfully leveraged in a variety of therapeutic agents.[1][2][3][4] Its presence in FDA-approved drugs such as the anti-inflammatory Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide underscores the scaffold's versatility and clinical significance.[2][4][5][6] The carboxylate functional group, particularly at the 4-position, serves as a critical synthetic handle, allowing for the creation of extensive libraries of ester and, more commonly, carboxamide derivatives. This guide provides an in-depth comparative analysis of these derivatives, focusing on their synthesis, biological performance, and the structure-activity relationships (SAR) that govern their efficacy.
Synthetic Strategies: From Core to Derivative
The creation of isoxazole carboxamide libraries predominantly relies on the robust and predictable coupling of a stable isoxazole-4-carboxylic acid core with a diverse range of primary or secondary amines. The choice of this synthetic route is causal; it is highly modular, allowing for the rapid generation of analogues for SAR studies, and the reaction conditions are generally mild, preserving the integrity of other functional groups within the molecules.
A cornerstone of this approach is the activation of the carboxylic acid. Carbodiimide-mediated coupling, often using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), is a field-proven method.[7][8] The EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. DMAP accelerates the reaction, ensuring high yields and purity.
Caption: Key Structure-Activity Relationships (SAR).
Antimicrobial and Anti-inflammatory Activity
The isoxazole scaffold is also a privileged structure for antimicrobial and anti-inflammatory agents. Studies have shown that the antibacterial activity of isoxazole derivatives is enhanced by the presence of methoxy, dimethyl amino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring. [1] In the context of inflammation, certain isoxazole carboxamides have been designed as selective inhibitors of cyclooxygenase (COX) enzymes. One study identified a derivative, A13, as a highly potent and selective inhibitor of COX-2, with an IC₅₀ of 13 nM and a selectivity ratio of 4.63 over COX-1. [9]This level of selectivity is a critical design principle for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibition.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. The following methods are representative of those used to synthesize and evaluate the derivatives discussed in this guide.
Protocol: Synthesis of a Phenyl-Isoxazole Carboxamide Derivative (e.g., Compound 2e)
This protocol is based on the well-established EDC/DMAP coupling method. [7] Objective: To synthesize 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide.
Materials:
-
5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid
-
4-(Trifluoromethoxy)aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, n-hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert argon atmosphere, add 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DCM. Add DMAP (0.2 eq) followed by EDC (1.1 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes. The formation of the active ester intermediate occurs during this step. Successful activation is crucial for an efficient reaction.
-
Amine Addition: Add the 4-(trifluoromethoxy)aniline (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting carboxylic acid spot is consumed (typically 12-24 hours). The choice of eluent (e.g., 3:2 n-hexane:ethyl acetate) should provide good separation between the starting material and the product.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate gradient) to yield the pure carboxamide derivative. [7]8. Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should be verified against published values. [7]
Protocol: In Vitro Cytotoxicity Evaluation using MTS Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. [7] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., B16F1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole derivative, dissolved in DMSO to create a stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The isoxazole carboxylate framework is a remarkably fertile ground for the discovery of new therapeutic agents. Comparative analysis demonstrates that targeted modifications, particularly on the N-phenyl carboxamide moiety, can yield derivatives with nanomolar potency against cancer cells and high selectivity for inflammatory targets. The synthetic accessibility and modularity of these compounds ensure that they will remain a focus of drug discovery programs.
Future research should aim to broaden the chemical space by exploring different substitution patterns on the isoxazole ring itself and by replacing the N-phenyl ring with other heterocyclic systems. Furthermore, elucidating the precise molecular mechanisms of action, beyond phenotypic screening, will be crucial for advancing the most promising candidates into preclinical and clinical development.
References
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Al-Ostath, A. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (NIH). Available at: [Link]
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Kumar, M. & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Inovine Meetings. Available at: [Link]
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Kumar, M. & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. SSRN. Available at: [Link]
-
Morozova, M. A. et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]
-
Rybakov, V. B. et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health (NIH). Available at: [Link]
-
Eid, A. M. et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Institutes of Health (NIH). Available at: [Link]
-
Hawash, M. et al. (2023). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. ResearchGate. Available at: [Link]
- Ghoshal, N. et al. (2001). Process for synthesizing isoxazolines and isoxazoles. Google Patents.
-
Sharma, P. et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Bibi, H. et al. (2014). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Sharma, A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH). Available at: [Link]
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Sahoo, B. M. et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]
-
Ren, T. et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH). Available at: [Link]
-
Sharma, A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
-
Anila Kumari, V. S. et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. Available at: [Link]
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Sharma, K. et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). Available at: [Link]
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A Researcher's Guide to Validating the Mechanism of Action for Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the novel small molecule, Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. We will explore a hypothesized mechanism based on the known biological activities of related isoxazole-containing compounds and present a series of validation experiments with detailed protocols. This guide will also compare the potential performance of this compound with a well-established alternative, providing a clear rationale for each experimental choice.
Introduction: The Therapeutic Potential of Isoxazole Derivatives
The isoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives demonstrating a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities[1][2][3][4]. Several isoxazole-containing molecules have been shown to exert their anticancer effects through mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways[2][5]. Given the structural similarities of this compound to other reported anticancer isoxazoles, we hypothesize that its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
This guide will outline a systematic approach to test this hypothesis, starting with broad cellular effects and progressively narrowing down to specific molecular interactions. For comparative analysis, we will use Paclitaxel, a well-characterized microtubule-stabilizing agent, as a benchmark.
Phase 1: Cellular Phenotyping and Cytotoxicity Assessment
The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. A cytotoxicity screen against a panel of diverse cancer cell lines provides a broad understanding of the compound's potency and spectrum of activity.
Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator, Paclitaxel (concentration range: 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Comparative Data Table: IC50 Values (µM)
| Compound | HeLa | MCF-7 | A549 |
| This compound | 5.2 | 8.1 | 12.5 |
| Paclitaxel | 0.015 | 0.01 | 0.02 |
Rationale: This experiment provides a quantitative measure of the cytotoxic potential of our test compound across different cancer types and allows for a direct comparison of potency with a standard-of-care agent.
Phase 2: Investigating the Effect on Cell Cycle and Apoptosis
Following the confirmation of cytotoxic activity, the next logical step is to determine how the compound affects cell fate. Does it halt cell division, or does it induce programmed cell death?
Experimental Workflow for Cell Fate Analysis
Caption: Workflow for investigating cellular responses to compound treatment.
Experimental Protocol 2: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Rationale: This experiment will reveal if the compound causes cells to accumulate in a specific phase of the cell cycle, with a G2/M phase arrest being indicative of microtubule disruption.
Experimental Protocol 3: Apoptosis Detection
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Resuspend the treated cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: This assay confirms if the observed cytotoxicity is due to the induction of programmed cell death.
Phase 3: Probing the Hypothesized Molecular Target - Microtubules
If the preceding experiments indicate a G2/M arrest and apoptosis, the next step is to directly investigate the effect of this compound on the microtubule network.
Experimental Protocol 4: Immunofluorescence Microscopy of the Microtubule Network
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound and Paclitaxel at their IC50 concentrations for 16-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the microtubule morphology using a fluorescence microscope.
Expected Observations:
-
Untreated Cells: Fine, filamentous microtubule network.
-
Paclitaxel-treated Cells: Dense bundles of stabilized microtubules.
-
Hypothesized outcome for our compound: Disrupted, disorganized microtubule structures, potentially with abnormal mitotic spindles.
Experimental Protocol 5: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add varying concentrations of this compound, Paclitaxel (positive control for polymerization), and a known tubulin destabilizer like colchicine (negative control).
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C, which corresponds to the rate of tubulin polymerization.
Rationale: This biochemical assay provides direct evidence of the compound's interaction with tubulin and its effect on polymerization dynamics, independent of other cellular factors.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for the target compound.
Phase 4: Comparative Analysis and Conclusion
The culmination of these experiments will provide a robust dataset to validate the mechanism of action of this compound. By comparing its performance with a well-characterized drug like Paclitaxel, we can ascertain its relative potency and potential as a novel therapeutic agent.
Summary of Comparative Performance
| Feature | This compound (Hypothetical) | Paclitaxel (Established) |
| Primary Mechanism | Disruption of microtubule dynamics | Stabilization of microtubules |
| Cytotoxicity | Moderate (µM range) | High (nM range) |
| Cell Cycle Effect | G2/M Arrest | G2/M Arrest |
| Apoptosis Induction | Yes | Yes |
| Tubulin Polymerization | Inhibits polymerization | Promotes polymerization |
This systematic approach, combining cellular and biochemical assays, provides a high degree of confidence in elucidating the mechanism of action for novel compounds. The findings from this guide will be instrumental in guiding further preclinical and clinical development of this compound.
References
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.CDN.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.PubMed.
- Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
- A review of isoxazole biological activity and present synthetic techniques.Journal of Drug Delivery and Therapeutics.
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
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A Comparative Guide to the Spectral Cross-Referencing of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate and its Structural Isomers
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Isoxazole derivatives, such as Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, are a class of heterocyclic compounds that garner significant interest due to their diverse biological activities.[1] The precise arrangement of substituents on the isoxazole ring dictates the molecule's chemical properties and biological function. Consequently, rigorous spectroscopic analysis is essential for confirming the exact isomeric form synthesized.
Predicted Spectral Data for this compound
The following sections detail the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of substituent effects.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) in ppm are as follows:
-
Ethyl Ester Protons: A quartet at approximately 4.4 ppm (2H, -CH₂-) and a triplet at approximately 1.4 ppm (3H, -CH₃). The quartet arises from the coupling of the methylene protons with the adjacent methyl protons.
-
Isoxazole Ring Proton: A singlet at approximately 7.0-7.5 ppm (1H). The exact position will be influenced by the electronic effects of the adjacent carboxylate and the aromatic ring.
-
4-Methoxyphenyl Protons: Two doublets in the aromatic region, one around 7.8 ppm (2H) for the protons ortho to the isoxazole ring and another around 7.0 ppm (2H) for the protons meta to the isoxazole ring. A singlet for the methoxy group (-OCH₃) is expected around 3.9 ppm (3H).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The predicted chemical shifts are:
-
Ethyl Ester Carbons: The carbonyl carbon (-C=O) is expected around 160 ppm. The methylene carbon (-CH₂-) should appear around 62 ppm, and the methyl carbon (-CH₃) around 14 ppm.
-
Isoxazole Ring Carbons: C3 is predicted to be in the 160-165 ppm region, C5 around 170 ppm, and C4 is expected to be the most upfield of the ring carbons, around 105-110 ppm.
-
4-Methoxyphenyl Carbons: The carbon attached to the isoxazole ring (C1') will be around 120-125 ppm. The ortho carbons (C2' and C6') are expected around 128-130 ppm, and the meta carbons (C3' and C5') around 114-116 ppm. The carbon bearing the methoxy group (C4') is predicted to be around 160-162 ppm. The methoxy carbon (-OCH₃) should appear around 55 ppm.
Mass Spectrometry (MS)
For mass spectrometry, using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecule [M+H]⁺.
-
Molecular Ion: Given the molecular formula C₁₃H₁₃NO₄, the molecular weight is 247.25 g/mol .[2][3] Therefore, the [M+H]⁺ peak is expected at m/z 248.09.
-
Key Fragmentation Patterns: Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 202, and the subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 174. Another potential fragmentation pathway is the cleavage of the ester group, leading to the isoxazole carboxylic acid fragment.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C=N Stretch (Isoxazole): A medium intensity band around 1600-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Ester): Strong bands in the 1050-1300 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Comparative Analysis with Structural Isomers and Analogs
Cross-referencing the predicted spectral data with that of known, structurally similar compounds is a powerful tool for validating the proposed structure.
Comparison with Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Table 1: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for Isoxazole Isomers
| Carbon Position | This compound (Predicted) | Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (Computed)[4] | Key Differences and Rationale |
| Ester C=O | ~160 | ~158 | The electronic environment of the carbonyl group is slightly different due to its position on the isoxazole ring. |
| Isoxazole C3 | ~160-165 | ~155 | In the 3-substituted isomer, C3 is directly attached to the electron-withdrawing methoxyphenyl group, leading to a downfield shift. |
| Isoxazole C5 | ~170 | ~175 | In the 5-substituted isomer, C5 is attached to the methoxyphenyl group, resulting in a significant downfield shift. |
| Isoxazole C4 | ~105-110 | ~102 | The chemical shift of C4 is sensitive to the substitution pattern at C3 and C5. |
| Methoxy -OCH₃ | ~55 | ~56 | The electronic environment of the methoxy group is largely similar in both isomers. |
The most significant differences are expected in the chemical shifts of the isoxazole ring carbons (C3, C4, and C5). These predictable variations are instrumental in distinguishing between the two isomers.
Cross-Referencing with 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole
A study on the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole provides experimental ¹H NMR, ¹³C NMR, and IR data for a closely related analog.[5] This allows for a direct comparison of the spectral features of the 3-(4-methoxyphenyl)isoxazole moiety.
-
¹H NMR: The reported ¹H NMR data for this analog shows the characteristic signals for the 4-methoxyphenyl group, which can be compared to our predictions.[5]
-
¹³C NMR: The reported ¹³C NMR data can be used to validate the predicted chemical shifts for the carbons of the 4-methoxyphenyl group and the C3 of the isoxazole ring.[5]
-
IR Spectroscopy: The reported IR spectrum shows characteristic peaks for the C=N and C=C stretching vibrations, providing a reference for our target molecule.[5]
Experimental Protocols
To obtain high-quality spectral data for structural elucidation, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Acquisition:
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and desolvation temperature of 250-350 °C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
FT-IR Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal before acquiring the sample spectrum.
-
Data Interpretation and Workflow
The process of spectral cross-referencing is a systematic workflow that integrates data acquisition, prediction, and comparison.
Caption: Workflow for spectral data acquisition and cross-referencing.
The key to distinguishing between isomers lies in identifying the unique structural features and their corresponding spectral signatures.
Caption: Key structural differences between the isoxazole isomers.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the importance of a multi-faceted spectroscopic approach. In the absence of a complete set of experimental data, predictive methods combined with rigorous cross-referencing against structural isomers and analogs provide a robust framework for structural confirmation. The subtle yet significant differences in the NMR spectra, in particular, serve as definitive fingerprints for distinguishing between closely related isomers. This guide underscores the necessity of a holistic and comparative analytical strategy in modern chemical research to ensure scientific integrity and advance the development of novel molecular entities.
References
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American Elements. This compound. [Link]
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ChemSynthesis. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
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MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 279129, Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. [Link]
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Patel, R. V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molecules, 29(2), 438. [Link]
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ResearchGate. (2019). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. [Link]
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ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]
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SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. [Link]
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The Royal Society of Chemistry. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. [Link]
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Verma, S., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 11(13), 1635-1664. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (CAS No. 376623-69-7), a heterocyclic compound representative of the isoxazole class often explored in medicinal chemistry. As Senior Application Scientists, our goal is to empower you with not just the "how," but the "why," fostering a culture of safety that is both rigorous and rational.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Key Hazard Information:
| Parameter | Information | Source(s) |
| GHS Pictogram | GHS07: Exclamation Mark | [2] |
| GHS Hazard Statement | H302: Harmful if swallowed | [2] |
| Physical State | Solid | |
| Incompatible Materials | Strong oxidizing agents | [3] |
| First Aid (General) | Standard procedures for chemical exposure: move to fresh air, flush skin/eyes with water, seek medical attention.[1] | [1] |
The GHS07 pictogram and H302 statement indicate that this compound is acutely toxic if ingested.[2] While specific data on inhalation and skin contact toxicity is limited, the general principles of chemical safety dictate that we treat it with caution, minimizing all routes of exposure. The isoxazole ring, a common scaffold in pharmacologically active molecules, does not inherently suggest extreme reactivity, but prudence is always the best practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a direct consequence of the hazard identification. The goal is to create an impermeable barrier between you and the chemical waste.
-
Hand Protection: Wear nitrile or neoprene gloves. Always double-check the glove manufacturer's compatibility chart for the specific solvent used to dissolve or rinse the compound.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing, particularly when handling solutions of the compound.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: While the compound is a solid, dust generation is possible. If handling the powder, work in a certified chemical fume hood.
Spill Management: A Calm and Controlled Response
Accidents happen. A well-defined spill response plan is crucial for mitigating any potential harm.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Inform your laboratory supervisor or safety officer.
-
Contain the Spill: For a solid spill, gently cover the area with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the dust from becoming airborne. For a liquid spill (if the compound is in solution), create a dike around the spill with absorbent material.
-
Neutralize (if applicable): Given the lack of specific reactivity data, avoid any in-situ neutralization attempts.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use a dustpan and brush for solids, and absorbent pads for liquids.
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[4][5] The following procedure is based on best practices for laboratory chemical waste management.[6][7][8]
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix incompatible waste streams.[6]
-
Solid Waste: Collect un-reusable, solid this compound and any contaminated consumables (e.g., weighing paper, gloves, absorbent pads from spills) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. For instance, do not mix with strong oxidizing agents.[3]
-
Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.[6]
The integrity of your waste container is critical to preventing leaks and ensuring safe transport.
-
Container Choice: Use containers made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is a good choice. For liquid waste, use a designated solvent waste container, ensuring it is compatible with the solvent used.
-
Labeling: This is a crucial step for regulatory compliance and safety. The label must include:
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers securely closed except when adding waste.
-
Store the waste in a secondary containment bin to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[7]
The following DOT graph illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
The final step is to arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] They are trained professionals who will ensure the waste is transported and disposed of in accordance with all regulations, likely through incineration at a permitted facility.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of chemical waste like this compound is not merely a procedural task; it is a reflection of our commitment to responsible scientific practice. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
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Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
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This compound. American Elements. Available at: [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
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Laboratory Waste Disposal Guidelines. King Saud University. Available at: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
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Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
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Laboratory Waste Management Guidelines. Old Dominion University. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
This document moves beyond a simple checklist, delving into the rationale behind each safety measure. The procedures outlined are grounded in established principles of chemical safety and are designed to be self-validating, ensuring a comprehensive approach to risk mitigation.
Hazard Assessment and Profile
A thorough understanding of a chemical's hazard profile is the cornerstone of safe laboratory practice.[1] While a comprehensive Safety Data Sheet (SDS) for Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is not consistently available across all suppliers, a hazard evaluation can be constructed from available GHS data and information on structurally similar isoxazole derivatives.
The compound is designated with the GHS07 pictogram, indicating it can be an irritant, skin sensitizer, or harmful if swallowed.[2] One supplier explicitly states the hazard statement H302: Harmful if swallowed.[2] Data from analogous compounds suggest potential for skin, eye, and respiratory irritation.[3][4] Therefore, it is imperative to handle this compound with appropriate caution.
Table 1: Synthesized Hazard Profile
| Hazard Classification | GHS Code | Description | Source / Analogy |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4][5][6] |
| Skin Irritation | H315 | Causes skin irritation (potential) | [4] |
| Eye Irritation | H320 | Causes eye irritation (potential) | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation (potential) | [3][4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction (potential) | [5] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure.[7] For this compound, the following PPE is mandatory.
-
Eye and Face Protection :
-
Requirement : Chemical safety goggles meeting ANSI Z87.1 standards are required at all times.[8]
-
Causality : The potential for eye irritation necessitates a complete seal around the eyes to protect against splashes, mists, or fine dust.[9] When there is a significant risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to safety goggles.[8] A face shield alone does not provide adequate eye protection.[8]
-
-
Hand Protection :
-
Requirement : Chemical-resistant gloves, such as nitrile, must be worn.[1][10]
-
Causality : Gloves protect against skin irritation and potential absorption.[9] Always inspect gloves for tears or punctures before use.[11] Employ proper glove removal techniques to avoid contaminating your skin, and wash hands thoroughly with soap and water after removing gloves.[1][12]
-
-
Body Protection :
-
Requirement : A flame-resistant laboratory coat must be worn and kept fastened.[8]
-
Causality : The lab coat protects your skin and personal clothing from spills and contamination.[9] For comprehensive protection, ensure your attire covers your legs and wear closed-toe shoes; sandals or perforated shoes are not permitted in a laboratory setting.[1][11]
-
-
Respiratory Protection :
-
Requirement : Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1][13]
-
Causality : Since isoxazole derivatives can cause respiratory irritation, engineering controls like a fume hood are the primary line of defense.[3] If procedures have a high potential for generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.[13]
-
Operational Plan: Safe Handling Protocol
Adherence to a systematic protocol minimizes risk during chemical handling.
-
Preparation : Before handling the chemical, read the available safety information and ensure you are familiar with your institution's safety protocols.[1] Prepare your workspace within a chemical fume hood.[14] Ensure that an eyewash station and safety shower are accessible and unobstructed.
-
Weighing and Transfer : Handle the solid compound carefully to avoid generating dust. Use spatulas and other designated tools for transfers.[1] If transferring solutions, use appropriate volumetric tools like pipettes with a bulb or pump; never use mouth suction.[11]
-
During Reaction : Keep all containers clearly labeled with the chemical name and any hazard warnings.[9][15] Never leave an experiment unattended.[12]
-
Post-Handling Cleanup : Decontaminate the work surface upon completion of your work. Wash all used glassware and equipment thoroughly.
-
Personal Hygiene : Always wash your hands with soap and water after completing an experiment and before leaving the laboratory.[9][12] Do not eat, drink, chew gum, or apply cosmetics in areas where chemicals are handled.[11]
Logistical Plan: Spill and Disposal Procedures
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert : Alert personnel in the immediate area.
-
Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your EHS department.[15]
-
Contain : For small, manageable spills, use a chemical spill kit with appropriate absorbent materials.[15]
-
PPE : Do not attempt to clean a spill without the appropriate PPE.[1]
-
Cleanup : Collect the absorbed material and contaminated items in a sealed, properly labeled container for hazardous waste disposal.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.[13][16]
-
Waste Segregation : Do not dispose of chemical waste down the sink.[12] Segregate waste streams to avoid incompatible materials reacting in a waste container.[17] Collect solid waste (excess compound, contaminated filter paper, gloves) and liquid waste (reaction solutions, solvent rinses) in separate, clearly labeled, and sealed containers.[18]
-
Container Labeling : All waste containers must be accurately labeled with a hazardous waste tag detailing the contents.[18][19]
-
Storage : Store waste containers in a designated, well-ventilated satellite accumulation area, using secondary containment where necessary.[17]
-
Disposal Request : Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[18]
Visualization: Chemical Handling Workflow
The following diagram illustrates the complete, cyclical process for safely handling this compound.
Caption: Workflow for handling this compound.
References
- Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025). Saffron Tech.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
